N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
描述
属性
分子式 |
C63H79ClN4O10 |
|---|---|
分子量 |
1087.8 g/mol |
IUPAC 名称 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide chloride |
InChI |
InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |
InChI 键 |
RDGUSQKZQVKRJY-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO, DMF, DCM |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule engineered for advanced applications in bioconjugation, chemical biology, and drug development. It integrates three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, and a Cyanine5 (Cy5) fluorophore for far-red fluorescence detection.
This molecule is prominently utilized as a fluorescent, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[3][][5][6] The unique structure of this compound provides the necessary functionalities to link targeting ligands, enhance solubility, and enable visualization of the resulting conjugate.
Core Structure and Functionality
The power of this linker lies in the distinct roles of its constituent parts. The polyethylene glycol (PEG) chains improve aqueous solubility and biocompatibility, while the DBCO group serves as a reactive handle for specific conjugation, and the Cy5 dye provides a means for sensitive detection.
Quantitative Data
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2107273-76-5 | [2][7] |
| Molecular Formula | C₆₃H₇₉ClN₄O₁₀ | [7] |
| Molecular Weight | 1087.80 g/mol | [7] |
| Purity | ≥95% | [7] |
| Appearance | Solid | [2] |
| Storage Conditions | Powder: -20°C (stable for years) | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, Water | [8] |
Spectroscopic Properties
The fluorescence characteristics are dictated by the Cy5 core. These properties are ideal for biological imaging due to minimal interference from cellular autofluorescence.[9]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [8][10] |
| Emission Maximum (λem) | ~667 nm | [8][10] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ (for standard Cy5) | [9][10] |
| Quantum Yield (Φ) | ~0.2 (for standard Cy5 in aqueous buffer) | [10][11] |
| Recommended Laser Lines | 633 nm or 647 nm | [10] |
Mechanism of Action and Applications
The primary mechanism of action involves the DBCO group, which undergoes a highly efficient and specific reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of "click chemistry".[12][13] A key advantage of SPAAC is that it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[12][14][15]
Key Applications:
-
PROTAC Synthesis: This linker is ideal for the modular synthesis of PROTACs.[1] An E3 ligase-binding molecule can be attached to the linker's core, and an azide-modified, target protein-binding ligand can be subsequently "clicked" onto the DBCO group. This streamlined approach facilitates the rapid generation of PROTAC libraries for optimizing linker length and composition.[3][16]
-
Bioconjugation and Labeling: It serves as a versatile tool for linking any two biomolecules (proteins, peptides, nucleic acids) where one has been functionalized with an azide. The Cy5 tag enables direct visualization and tracking in assays such as fluorescence microscopy, flow cytometry, and FRET.
-
Drug Delivery and In Vivo Imaging: The PEG chains enhance the pharmacokinetic properties of conjugated molecules, while the far-red emission of Cy5 is suitable for deep-tissue in vivo imaging.
Experimental Protocols
Protocol 1: General SPAAC Bioconjugation
This protocol describes a general workflow for conjugating an azide-modified molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., peptide, protein, or small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.
-
Anhydrous DMSO or DMF for stock solutions.
-
Purification system (e.g., size-exclusion chromatography, RP-HPLC).
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule with the this compound. A slight molar excess (1.5 to 5-fold) of the linker is often used to ensure complete conjugation of the azide molecule.[17]
-
If using a DMSO stock of the linker, ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain protein stability.[12]
-
-
Incubation:
-
Purification:
-
Validation:
-
Confirm conjugation using techniques such as LC-MS to verify the mass of the final product or SDS-PAGE for proteins, which will show a shift in molecular weight.[12]
-
Protocol 2: Spectroscopic Characterization
This protocol outlines the measurement of the absorbance and fluorescence emission spectra.
Materials:
-
Purified this compound conjugate
-
Spectroscopy-grade solvent (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer and a fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the conjugate in a suitable solvent like DMSO.
-
Working Solution: Prepare a dilute working solution in the desired buffer (e.g., PBS).
-
Absorbance Spectrum:
-
Use the buffer as a blank to zero the spectrophotometer.
-
Scan the absorbance of the working solution from ~500 nm to 750 nm.[18]
-
Identify the wavelength of maximum absorbance (λex).
-
-
Emission Spectrum:
Conclusion
This compound is a high-performance chemical tool that offers a powerful combination of bioorthogonality, solubility, and traceability. Its well-defined structure and reactivity make it an invaluable asset for researchers developing sophisticated bioconjugates, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The integration of a fluorescent reporter simplifies the analysis and tracking of these complex molecules, accelerating research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC linker | CAS# 2107273-76-5 | 美国InvivoChem [invivochem.cn]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 6. chempep.com [chempep.com]
- 7. This compound | CAS:2107273-76-5 | AxisPharm [axispharm.com]
- 8. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. courses.physics.illinois.edu [courses.physics.illinois.edu]
Technical Guide: Synthesis of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a heterobifunctional fluorescent probe and linker molecule of significant interest in bioconjugation and drug development. This molecule incorporates a Cy5 core for far-red fluorescence detection, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and two polyethylene (B3416737) glycol (PEG4) spacers to enhance solubility and provide spatial separation. Its unique architecture makes it a valuable tool for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced bioimaging probes. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and key characterization data for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆₃H₇₉ClN₄O₁₀ |
| Molecular Weight | 1087.78 g/mol |
| CAS Number | 2107273-76-5 |
| Appearance | Blue solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Storage Conditions | -20°C, protect from light |
Synthetic Strategy
The synthesis of this compound is proposed as a two-step process, commencing with the formation of an activated Cy5 intermediate followed by the coupling of the DBCO-PEG4 moiety. This strategy allows for the controlled and sequential introduction of the different functional groups.
A key intermediate in this proposed synthesis is an asymmetrically functionalized Cy5 dye, specifically N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5. This intermediate can be synthesized or procured commercially. The terminal carboxylic acid on one of the PEG arms is then activated to facilitate the amide bond formation with DBCO-PEG4-amine.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of asymmetric cyanine (B1664457) dyes and bioconjugation. Optimization may be necessary depending on the specific starting materials and laboratory conditions.
Step 1: Synthesis of N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5
This intermediate can be prepared by reacting a symmetrical Cy5 derivative, such as a bis-NHS ester, with a sub-stoichiometric amount of m-PEG4-amine, followed by purification and hydrolysis of the remaining NHS ester. Alternatively, a more controlled synthesis of an asymmetric Cy5 core can be undertaken. For the purpose of this guide, we will outline the coupling of DBCO-PEG4-amine to a commercially available or pre-synthesized N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5.
Materials:
| Reagent | Supplier Example |
| N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5 | BroadPharm |
| DBCO-PEG4-amine | BroadPharm |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich |
| Anhydrous DMF (N,N-Dimethylformamide) | Sigma-Aldrich |
| Diethyl ether | Sigma-Aldrich |
| Reverse-phase HPLC system with a C18 column | Various |
Step 2: Coupling of DBCO-PEG4-amine to N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5
This procedure details the amide bond formation between the carboxylic acid of the Cy5 intermediate and the primary amine of the DBCO-PEG4 linker.
Protocol:
-
Preparation of Reactants:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5 (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve DBCO-PEG4-amine (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of DBCO-PEG4-amine to the activated Cy5 intermediate.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the crude product can be precipitated by the addition of cold diethyl ether.
-
The precipitate is then collected by centrifugation and washed with diethyl ether to remove excess reagents.
-
For final purification, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water mixture) and purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
The fractions containing the pure product are collected and lyophilized to yield this compound as a blue solid.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | ESI-MS should show a peak corresponding to the calculated molecular weight of the product (m/z for [M]⁺ or [M+H]⁺). |
| ¹H NMR Spectroscopy | The spectrum should exhibit characteristic peaks for the aromatic protons of the Cy5 core, the DBCO moiety, and the ethylene (B1197577) glycol protons of the PEG linkers. |
| Analytical HPLC | A single major peak should be observed, indicating high purity (typically >95%). |
| UV-Vis Spectroscopy | An absorbance maximum around 649 nm, characteristic of the Cy5 chromophore, should be observed. |
Application Workflow: PROTAC Synthesis
This compound is a valuable tool for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The DBCO group allows for the facile conjugation of an azide-modified ligand for an E3 ubiquitin ligase or a target protein via strain-promoted alkyne-azide cycloaddition (SPAAC).
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a reliable method for obtaining this versatile bifunctional molecule. The detailed protocols and characterization guidelines will aid researchers in the successful production and application of this valuable tool in drug discovery and chemical biology.
An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the trifunctional molecule N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, detailing its core mechanism of action, key applications, and relevant experimental protocols. The molecule leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the targeted labeling and visualization of biomolecules. Its structure incorporates a dibenzocyclooctyne (DBCO) group for covalent ligation to azide-modified targets, a Cy5 fluorescent dye for detection, and two polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and biocompatibility. This guide serves as a technical resource for researchers employing this and similar reagents in cell biology, chemical biology, and drug development, including its application in Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a highly efficient and bioorthogonal "click chemistry" reaction, meaning it occurs readily in complex biological environments without interfering with native biochemical processes.[1][2]
The key components driving this mechanism are:
-
Dibenzocyclooctyne (DBCO): This is a cyclic alkyne with significant ring strain. This inherent strain is the driving force of the reaction, lowering the activation energy for the cycloaddition to proceed without the need for a cytotoxic copper catalyst.[2][3]
-
Azide (B81097) (N₃): This functional group is introduced onto a target biomolecule (e.g., a protein, glycan, or nucleic acid) through metabolic labeling or chemical modification. The azide is biologically inert until it comes into contact with the DBCO group.
The reaction is a concerted [3+2] cycloaddition where the azide reacts with the strained alkyne of the DBCO group to form a stable triazole linkage.[1] This results in the covalent attachment of the Cy5 dye to the target molecule.
References
An In-depth Technical Guide to the DBCO-PEG4-Cy5 Linker
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount for pioneering advancements in biological understanding and therapeutic innovation. The DBCO-PEG4-Cy5 linker has emerged as a powerful and versatile tool in the field of bioconjugation, offering a unique combination of a bioorthogonal reactive group, a flexible spacer, and a vibrant fluorescent reporter. This guide provides a comprehensive overview of its core properties, experimental applications, and the fundamental workflows associated with its use.
Core Properties of DBCO-PEG4-Cy5
The DBCO-PEG4-Cy5 linker is a heterobifunctional molecule meticulously designed for the precise labeling and tracking of biomolecules. Its structure comprises three key components: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a cyanine (B1664457) 5 (Cy5) fluorophore.
-
DBCO (Dibenzocyclooctyne): This moiety is the cornerstone of the linker's utility in bioorthogonal chemistry. It participates in a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3] This reaction is exceptionally biocompatible, proceeding rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[4][5][6] The bioorthogonal nature of this reaction ensures that the linker selectively couples to its azide-tagged target, minimizing off-target labeling within complex biological systems.[7][8]
-
PEG4 (Tetraethylene Glycol) Spacer: The hydrophilic PEG4 spacer confers several advantageous properties to the linker and the resulting conjugate. It enhances the water solubility of the molecule, which is often a challenge with hydrophobic fluorescent dyes.[4][5][9][10] Furthermore, the PEG spacer reduces steric hindrance, providing better access for the DBCO group to react with its target azide (B81097).[5] It can also help to minimize aggregation of the labeled biomolecule.[5]
-
Cy5 (Cyanine 5): Cy5 is a bright and photostable far-red fluorescent dye.[2][11] Its excitation and emission maxima are in the longer wavelength region of the spectrum, which is beneficial for biological imaging as it minimizes autofluorescence from endogenous cellular components.[2] This results in a higher signal-to-noise ratio and improved sensitivity in imaging applications.[1] The fluorescence of Cy5 is also notably stable across a wide pH range (pH 4 to 10).[12][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the DBCO-PEG4-Cy5 linker, providing a quick reference for experimental design.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Weight | ~1009.22 g/mol to 1211.60 g/mol (varies slightly by supplier) | [12] |
| Appearance | Blue solid | [12] |
| Solubility | Water, DMSO, DMF | [10][12] |
| Storage Conditions | -20°C, desiccated, protected from light | [12][15][16][17][18] |
Table 2: Spectral Properties
| Property | Value | References |
| Excitation Maximum (λex) | ~646 - 650 nm | [2][17][18][19] |
| Emission Maximum (λem) | ~665 - 671 nm | [11][12][17][18][19] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [12] |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 | [12][13][14] |
Experimental Protocols and Methodologies
The primary application of DBCO-PEG4-Cy5 is the fluorescent labeling of azide-modified biomolecules through copper-free click chemistry. This can be applied to a wide range of targets, including proteins, nucleic acids, and glycans on the surface of living cells.
General Protocol for Labeling Azide-Modified Proteins
This protocol outlines a general procedure for labeling a protein that has been metabolically or enzymatically functionalized with an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-Cy5 dissolved in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 5 mM)[2]
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)[5]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Reaction Mixture:
-
Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-2 mg/mL).
-
Add the DBCO-PEG4-Cy5 stock solution to the protein solution. A molar excess of the DBCO linker (typically 1.5 to 3-fold) is recommended to ensure efficient labeling.[4]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 12 hours, with gentle shaking.[1] The optimal time may need to be determined empirically. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted DBCO-PEG4-Cy5 linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).[1]
-
General Protocol for Live Cell Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Mammalian cells cultured with an azide-derivatized metabolite (e.g., ManNAz)
-
DBCO-PEG4-Cy5 stock solution (e.g., 5 mM in DMSO)[2]
-
Live cell imaging buffer (e.g., D-PBS with 1% FBS)[2]
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Labeling:
-
Washing:
-
Imaging:
-
Add fresh imaging buffer to the cells and visualize them using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).[1]
-
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the logical flow of experimental procedures and the underlying chemical principles.
Caption: General workflow for labeling an azide-modified biomolecule with DBCO-PEG4-Cy5.
Caption: The core chemical reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cy5-PEG-DBCO, MW 5,000 | BroadPharm [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Cy5 DBCO | AxisPharm [axispharm.com]
- 15. DBCO-PEG4-5/6-Carboxyrhodamine 110, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 16. Cy5-PEG-DBCO | Biopharma PEG [biochempeg.com]
- 17. abpbio.com [abpbio.com]
- 18. apexbt.com [apexbt.com]
- 19. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction utilizing the bifunctional linker-dye conjugate, N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5. This document details the core principles of the reaction, quantitative data for reaction optimization, detailed experimental protocols for bioconjugation, and visual representations of the underlying mechanisms and workflows.
Introduction to SPAAC and this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. SPAAC involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage. This reaction is "copper-free," obviating the need for cytotoxic copper catalysts often required in conventional click chemistry (CuAAC), making it ideal for in vivo and in vitro applications in sensitive biological environments.
The reagent this compound is a highly versatile tool for SPAAC reactions. It incorporates three key functional components:
-
Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azides. The release of ring strain is the driving force for the rapid and specific cycloaddition reaction. The DBCO group can be monitored via UV-Vis spectroscopy, as its characteristic absorbance at approximately 309-310 nm disappears upon reaction with an azide.
-
Polyethylene Glycol (PEG) Spacers: Two PEG4 linkers enhance the hydrophilicity and biocompatibility of the molecule. These flexible spacers also reduce steric hindrance, improving the accessibility of the DBCO group for reaction and minimizing non-specific binding of the conjugate.
-
Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red spectrum (typically with an emission maximum around 667 nm). This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.
Quantitative Data for SPAAC Reaction Optimization
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) for DBCO Derivatives
| Buffer (pH) | DBCO Construct | Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS (7.0) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |
| HEPES (7.0) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |
| HEPES (7.0) | DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 |
Data presented is for analogous compounds and serves as a guideline for optimizing reactions with this compound. The inclusion of a PEG linker, as in the specified molecule, has been shown to increase reaction rates by reducing steric hindrance.
Table 2: General Parameters for SPAAC Reactions with DBCO Reagents
| Parameter | Recommended Condition/Value | Considerations |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase reaction rates. However, the thermal stability of the biomolecule of interest is the primary consideration. |
| pH Range | 6.0 - 8.5 | Higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The PEG linkers in this compound enhance its aqueous solubility. A small percentage of an organic co-solvent like DMSO or DMF may be used if solubility is an issue for the azide-containing molecule. |
| Molar Excess | 1.5 to 20-fold excess of one reactant | The optimal molar ratio depends on the specific application and the concentration of the reactants. For labeling of precious biomolecules, an excess of the DBCO-Cy5 reagent is typically used. |
Experimental Protocols
The following are detailed protocols for common applications of this compound.
General Protocol for Labeling Azide-Modified Proteins
This protocol describes the conjugation of this compound to a protein that has been functionalized with azide groups.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in an azide-free buffer. Buffers containing primary amines (e.g., Tris) should be avoided if the azide modification was introduced via an amine-reactive linker.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A starting point of 10-fold molar excess is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). A correction factor for the absorbance of Cy5 at 280 nm should be applied for accurate protein concentration determination.
-
Protocol for Cell Surface Labeling via Metabolic Glycoengineering
This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
-
This compound
-
PBS with 1% BSA (wash buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a medium containing an optimized concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide groups into the cell surface glycans.
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells and wash them twice with a cold wash buffer (PBS with 1% BSA) to remove any unincorporated azide-modified sugar.
-
-
SPAAC Reaction:
-
Resuspend the cells in a cold wash buffer containing this compound at a final concentration of 5-20 µM.
-
Incubate the cells for 30-60 minutes at room temperature or on ice, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with the cold wash buffer to remove unreacted this compound.
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry (using the appropriate laser and filter set for Cy5) or fluorescence microscopy.
-
Mandatory Visualizations
SPAAC Reaction Mechanism
Caption: The SPAAC reaction between an azide and a DBCO-containing molecule.
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for labeling cell surfaces using metabolic glycoengineering and SPAAC.
An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and methodologies for the evaluation of the resulting fluorescently-labeled conjugates.
Introduction to this compound
This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
The key features of this compound include:
-
A Dibenzocyclooctyne (DBCO) group: This moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-functionalized molecule.[1][2]
-
A Cyanine 5 (Cy5) fluorescent dye: This fluorophore, which emits in the far-red region of the spectrum, allows for the tracking and quantification of the PROTAC in various biological assays.[3][4][5]
-
Two PEG4 spacers: These hydrophilic polyethylene glycol chains enhance the solubility and drug-like properties of the resulting PROTAC.[2]
-
A methoxy-terminated PEG chain: This provides a stable, non-reactive terminus.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized in the tables below. These properties are essential for designing and conducting experiments, as well as for the characterization of the final PROTAC conjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆₃H₇₉ClN₄O₁₀ | [3][6] |
| Molecular Weight | 1087.80 g/mol | [3][6] |
| CAS Number | 2107273-76-5 | [3][6] |
| Purity | ≥95% | [3][6] |
| Storage | -20°C | [3] |
Table 2: Spectroscopic Properties of the Cy5 Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [4][7] |
| Emission Maximum (λem) | 667 nm | [4][7] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [5][7] |
| Recommended Laser Line | 633 nm or 647 nm | [4] |
| Solubility | Water, DMSO, DMF, DCM | [4][7] |
Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[5][7]
PROTAC Synthesis and Mechanism of Action
The synthesis of a fluorescent PROTAC using this compound typically involves a two-step process, taking advantage of its distinct reactive functionalities. The general mechanism of action for the resulting PROTAC is illustrated below.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol describes the synthesis of a fluorescently labeled PROTAC by first conjugating an E3 ligase ligand to this compound via amide bond formation, followed by a SPAAC reaction with an azide-functionalized ligand for the protein of interest.
Step 1: Amide Coupling of this compound with an E3 Ligase Ligand
This step assumes the E3 ligase ligand has a carboxylic acid moiety and the linker has a primary amine. If the functionalities are reversed, the protocol should be adjusted accordingly.
Materials:
-
This compound with a terminal amine
-
E3 ligase ligand with a terminal carboxylic acid (e.g., pomalidomide (B1683931) derivative)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Nitrogen atmosphere
-
Reaction vessel
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.0 eq) in anhydrous DMF in a reaction vessel.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
DBCO-linker-E3 ligase ligand conjugate (from Step 1)
-
Azide-functionalized warhead targeting the POI (e.g., (+)-JQ1-PEG4-Azide)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel (protected from light)
Procedure:
-
Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized warhead (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be performed in the dark to prevent light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final fluorescent PROTAC as a solid.
Biological Evaluation of Fluorescent PROTACs
The incorporation of the Cy5 dye facilitates the monitoring of the PROTAC's activity, including cellular uptake, localization, and target engagement. A key experiment is to determine the extent of target protein degradation.
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized fluorescent PROTAC.
Materials:
-
Relevant cell line expressing the POI
-
Synthesized fluorescent PROTAC
-
6-well plates
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Cell scrapers
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescent PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Conclusion
This compound is a powerful and versatile tool for the synthesis of fluorescently labeled PROTACs. Its well-defined structure, featuring a DBCO group for click chemistry, a Cy5 fluorophore for detection, and PEG linkers for improved physicochemical properties, enables a modular and efficient approach to PROTAC development. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these advanced chemical probes, facilitating further research and development in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5_2107273-76-5_新研博美 [xinyanbm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:2107273-76-5 | AxisPharm [axispharm.com]
- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
The Solubility of DBCO-PEG-Cy5 Compounds: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of labeling and linker compounds is paramount to the success of experimental design and the generation of reliable data. This in-depth technical guide focuses on the solubility of Dibenzocyclooctyne-Polyethylene Glycol-Cyanine 5 (DBCO-PEG-Cy5) compounds, providing a comprehensive overview of the factors influencing their solubility, quantitative data, and detailed experimental protocols for solubility determination and application.
Core Concepts in DBCO-PEG-Cy5 Solubility
DBCO-PEG-Cy5 is a tripartite molecule extensively used in bioconjugation, particularly for copper-free click chemistry applications.[1][2] Its solubility is a critical determinant of its utility in aqueous biological systems. The molecule consists of three key components, each contributing to its overall physicochemical properties:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that readily reacts with azide-functionalized molecules in a highly specific and bioorthogonal manner, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] The DBCO moiety itself is largely hydrophobic.
-
PEG (Polyethylene Glycol): A hydrophilic polymer chain that plays a crucial role in enhancing the aqueous solubility of the entire compound.[3][4][5] The length of the PEG linker can be varied to modulate solubility and other properties.[6][7][8]
-
Cy5 (Cyanine 5): A fluorescent dye that allows for the detection and quantification of the labeled molecule. While some cyanine (B1664457) dyes have inherent aqueous solubility, they are prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[9][10][11][12]
The PEG linker is the primary determinant of the water solubility of DBCO-PEG-Cy5 compounds.[4][13] It acts as a "solubilizing agent" by forming a hydration shell, which helps to overcome the hydrophobicity of the DBCO and Cy5 moieties. This enhanced solubility is critical for preventing non-specific binding and aggregation, ensuring the availability of the reagent for reaction in biological media.[4][5]
Quantitative Solubility Data
While many suppliers describe DBCO-PEG-Cy5 and related compounds as "water-soluble," precise quantitative data can be limited in the public domain. The solubility is highly dependent on the length of the PEG linker and the specific isomeric form of the Cy5 dye. Below is a summary of available quantitative solubility data for related DBCO-PEG compounds.
| Compound | Solvent | Solubility |
| DBCO-PEG-NHS | Water, Ethanol, Chloroform, DMSO | 10 mg/mL[14] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[15] |
| DBCO-Cy5 (non-PEGylated) | Methanol, DMSO, DMF | ≥ 0.5 mg/mL[16] |
| DBCO-Cy5 (non-PEGylated) | Water | Practically insoluble (<1 µM)[17] |
| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble[18] |
Note: This table provides data for structurally related compounds to give an indication of solubility. The exact solubility of a specific DBCO-PEG-Cy5 compound should be determined empirically.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of DBCO-PEG-Cy5 compounds is essential for preparing stock solutions and ensuring reproducible experimental results. The following are adapted protocols for determining both kinetic and equilibrium solubility.
Protocol for Kinetic Solubility Determination using UV/Vis Spectroscopy
This method provides a rapid assessment of solubility by measuring the absorbance of a dilution series of the compound in the buffer of interest.
Materials:
-
DBCO-PEG-Cy5 compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV/Vis spectrophotometer
-
96-well UV-transparent microplate
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the DBCO-PEG-Cy5 compound in 100% DMSO to a concentration of 10 mM.
-
Create a dilution series: In the 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer to achieve a range of final concentrations (e.g., 1000 µM to 1 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation.
-
Measure absorbance: Measure the absorbance of each well at the maximum absorbance wavelength (λmax) of Cy5 (approximately 650 nm).
-
Data analysis: Plot the absorbance as a function of concentration. The point at which the absorbance deviates from linearity indicates the kinetic solubility limit. Below this concentration, the compound is soluble.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility and is considered the gold standard.[19]
Materials:
-
DBCO-PEG-Cy5 compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or vortexer
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add excess compound: Add an excess amount of the DBCO-PEG-Cy5 compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.[19]
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate solid from solution: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Quantify by HPLC: Dilute the supernatant with a suitable mobile phase and inject it into the HPLC system.
-
Calculate concentration: Determine the concentration of the DBCO-PEG-Cy5 in the supernatant by comparing the peak area to a standard curve of known concentrations. This concentration represents the equilibrium solubility.
Experimental Workflows and Visualizations
The primary application of DBCO-PEG-Cy5 is in copper-free click chemistry for the fluorescent labeling of biomolecules. The enhanced solubility provided by the PEG linker is crucial for the efficiency of this workflow in aqueous environments.
Conceptual Workflow: The Role of PEG in Enhancing Solubility
The following diagram illustrates the conceptual relationship between the components of DBCO-PEG-Cy5 and its resulting solubility.
Caption: How the hydrophilic PEG linker counteracts the hydrophobic nature of DBCO and Cy5 to enhance aqueous solubility.
Experimental Workflow: Copper-Free Click Chemistry for Cell Labeling
This diagram outlines the key steps involved in labeling azide-modified cells with DBCO-PEG-Cy5 for subsequent fluorescence imaging.[20][21]
Caption: A typical experimental workflow for live-cell labeling using DBCO-PEG-Cy5 via copper-free click chemistry.
Conclusion
The solubility of DBCO-PEG-Cy5 compounds is a critical parameter that is predominantly governed by the length and presence of the polyethylene (B3416737) glycol linker. While quantitative solubility data is not always readily available for specific variants, the experimental protocols provided in this guide offer a robust framework for its determination. A thorough understanding of the solubility characteristics of these reagents is essential for their effective use in a wide range of applications, from bioconjugation and drug delivery to advanced cellular imaging. By carefully considering the factors that influence solubility and by employing rigorous experimental methods, researchers can ensure the reliability and reproducibility of their results.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]
- 5. Fluorescent dye with PEG linker [schem.jp]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ajuronline.org [ajuronline.org]
- 10. imaging.org [imaging.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. westmont.edu [westmont.edu]
- 13. Cy5-PEG-DBCO, MW 5,000 | BroadPharm [broadpharm.com]
- 14. nanocs.net [nanocs.net]
- 15. interchim.fr [interchim.fr]
- 16. DBCO-Cy5 for Copper-free Click Chemistry | Sigma-Aldrich [sigmaaldrich.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. vectorlabs.com [vectorlabs.com]
- 21. benchchem.com [benchchem.com]
Navigating the Stability and Storage of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, a bifunctional linker incorporating a Cy5 fluorophore, a DBCO moiety for copper-free click chemistry, and two PEG4 spacers. Understanding the chemical stability and proper handling of this reagent is critical for its successful application in bioconjugation, molecular imaging, and the development of targeted therapeutics such as PROTACs.[1][2] While specific stability data for this exact molecule is limited in publicly available literature, this guide synthesizes information from supplier recommendations and the known properties of its constituent components—the Cy5 dye and the DBCO group.
Chemical Stability Profile
The overall stability of this compound is influenced by the individual stabilities of the Cy5 fluorophore and the DBCO (Dibenzocyclooctyne) group.
Cy5 Fluorophore: The Cy5 dye is a widely used near-infrared (NIR) fluorophore.[3] Its stability is primarily affected by:
-
Photostability: Cyanine dyes like Cy5 are susceptible to photobleaching upon prolonged exposure to excitation light.[3] This process is irreversible and leads to a loss of fluorescence. The mechanism often involves the reaction of the excited state fluorophore with molecular oxygen, generating reactive oxygen species that chemically degrade the dye.[3]
-
Oxidizing Agents: Strong oxidizing agents can degrade the polymethine chain of the Cy5 dye, leading to a loss of fluorescence.
DBCO Moiety: The DBCO group is a strained alkyne used for copper-free click chemistry. Its stability is influenced by:
-
Moisture: DBCO-containing reagents can be moisture-sensitive.[4] It is advisable to equilibrate the vial to room temperature before opening to prevent condensation.[4]
-
pH: While generally stable, extreme pH conditions should be avoided. The amide linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
PEG Spacers: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the molecule in aqueous media and reduce steric hindrance.[3][5][6] They are generally considered stable under typical experimental conditions.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity and functionality of this compound. The following table summarizes the key recommendations based on supplier data sheets.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[6][7][8][9][10] | Minimizes degradation over long-term storage. |
| Form | Store as a solid (undissolved)[9] | Enhances stability compared to solutions. |
| Light Exposure | Protect from light | The Cy5 dye is light-sensitive and can photobleach. |
| Moisture | Desiccate[10] | The DBCO moiety can be moisture-sensitive. |
| Shipping | Ambient Temperature[6][7] | Short-term exposure to ambient temperatures is generally acceptable. |
| In Solution | Prepare fresh solutions for use[9] | Minimizes degradation in solution. If storage in solution is necessary, aliquot and store at -20°C or -80°C, protected from light. |
| Solvents for Stock Solutions | DMSO, DMF[6][9][10] | These are common solvents for dissolving the compound. Ensure the solvent is anhydrous. |
Experimental Protocols
Protocol: Assessing Photostability of a Fluorescent Probe
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in the desired experimental buffer (e.g., PBS).
-
-
Fluorescence Measurement:
-
Photobleaching Induction:
-
Continuously expose the sample to the excitation wavelength at a defined intensity and duration.
-
Use a consistent light source and power for all experiments.
-
-
Time-course Measurement:
-
At regular intervals during the light exposure, measure the fluorescence intensity of the sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the photobleaching rate constant or the half-life of the fluorophore under the specific experimental conditions.
-
-
Controls:
-
Include a control sample that is kept in the dark to account for any chemical degradation that is not light-induced.
-
If available, compare the photostability to a known stable fluorophore.
-
Visualizations
Caption: Potential photobleaching pathway of the Cy5 fluorophore.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]
- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 7. This compound | CAS:2107273-76-5 | AxisPharm [axispharm.com]
- 8. N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5_2107273-76-5_新研博美 [xinyanbm.com]
- 9. DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins. Their unique physicochemical properties allow for the enhancement of drug solubility, stability, and pharmacokinetic profiles, ultimately improving therapeutic efficacy and patient outcomes. This technical guide provides a comprehensive overview of the core principles of PEG linkers, including their diverse structures, the quantitative impact of their properties, detailed experimental protocols for their use, and the biological pathways they influence.
Core Principles of PEGylation in Bioconjugation
PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs.[1] This modification imparts several beneficial properties primarily by increasing the hydrodynamic radius of the conjugate and providing a hydrophilic shield.[2][3]
Key Benefits of Using PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of PEG linkers significantly increases the solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation.[4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[2][3] This can lead to less frequent dosing regimens for patients.[1]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, decreasing their recognition by the immune system and thus lowering the potential for an immune response.[1][6]
-
Increased Stability: PEG linkers can protect the conjugated molecule from enzymatic degradation and proteolysis, enhancing its stability in biological environments.[7]
Types of PEG Linkers
PEG linkers are categorized based on their structure and the reactivity of their terminal functional groups. The choice of linker architecture is a critical design parameter that influences the final properties of the bioconjugate.
-
Linear PEG Linkers: These are straight-chain polymers with functional groups at one or both ends. They are the most common type of PEG linker used for bioconjugation.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, further enhancing pharmacokinetic properties.[8] Branched linkers can also increase the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.
-
Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for crosslinking identical molecules or for polymerization.
-
Heterobifunctional PEG Linkers: Featuring two different reactive groups, these are the most versatile linkers for bioconjugation as they allow for the specific and sequential attachment of two different molecules (e.g., an antibody and a drug).
-
Cleavable vs. Non-Cleavable PEG Linkers: This is a critical distinction in drug delivery applications.
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved to release the payload under specific conditions found at the target site, such as low pH in endosomes or the presence of specific enzymes like cathepsins in tumor cells.[9][10] This allows for targeted drug release.
-
Non-Cleavable Linkers: These linkers are stable and rely on the complete degradation of the antibody component within the lysosome to release the drug-linker-amino acid adduct. This approach can offer greater plasma stability.
-
Figure 1: Overview of PEG Linker Architectures
Data Presentation: Quantitative Impact of PEG Linkers
The length and architecture of a PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key data from various studies.
Table 1: Physicochemical Properties of Common PEG Linkers
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
|---|---|---|---|---|
| PEG 88 | 88 | 2 | 0.6 | 0.5 |
| PEG 484 | 484 | 11 | 3.1 | 1.2 |
| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |
| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |
| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |
| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |
Data synthesized from Ma et al.[10]
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats
| PEG Linker Length | Clearance Rate (mL/kg/day) |
|---|---|
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data represents ADCs with a drug-to-antibody ratio (DAR) of 8. Adapted from Burke et al., 2017.
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) |
|---|---|
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data suggests that a branched or pendant configuration can better shield the hydrophobic payload, leading to improved pharmacokinetics. Adapted from Christie et al., 2019.[4]
Table 4: Impact of PEGylation on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Linker | Reduction in Cytotoxicity (Fold Change vs. No PEG) |
|---|---|
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
This highlights that while improving pharmacokinetics, longer PEG chains can sometimes increase steric hindrance and reduce in vitro potency. Adapted from Liu et al., 2019.
Experimental Protocols
The successful synthesis of a PEGylated bioconjugate requires careful execution of conjugation, purification, and characterization steps. Below are detailed methodologies for common procedures.
Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol targets primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or HIC column)
Procedure:
-
Preparation of Protein: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the starting buffer contains primary amines (like Tris), perform a buffer exchange into PBS.
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not store this solution, as the NHS ester is moisture-sensitive and hydrolyzes rapidly.
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester solution needed to achieve a 10- to 50-fold molar excess over the protein.
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry
This protocol is highly specific for free sulfhydryl groups, such as those on cysteine residues.
Materials:
-
Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-activated PEG
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent like TCEP if disulfide bonds need to be reduced.
-
Purification system (e.g., SEC column)
Procedure:
-
Preparation of Protein: Dissolve the protein to 1-10 mg/mL in a degassed buffer at pH 6.5-7.5. The maleimide-thiol reaction is most efficient and specific within this pH range.
-
(Optional) Reduction of Disulfides: If targeting internal cysteines, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Preparation of Maleimide-PEG Solution: Prepare a 10 mM stock solution of the maleimide-PEG in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the maleimide-PEG stock solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: The final conjugate can be purified by Size-Exclusion Chromatography (SEC) or dialysis to remove unreacted maleimide-PEG.
Characterization of PEGylated Bioconjugates
Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.
-
Typical Protocol:
-
Column: A column with a suitable fractionation range for the expected molecular weight of the conjugate (e.g., Zenix SEC-150 or Superdex 200).
-
Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Outcome: Provides information on the purity, aggregation state, and successful conjugation (shift in retention time).[9]
Hydrophobic Interaction Chromatography (HIC):
-
Principle: Separates molecules based on their surface hydrophobicity. HIC is particularly useful for characterizing ADCs, as it can resolve species with different drug-to-antibody ratios (DARs).
-
Typical Protocol:
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase: A gradient elution is used.
-
Buffer A (High Salt): 1.2 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, often with an organic modifier like 25% isopropanol.
-
-
Gradient: Start with a high concentration of Buffer A to promote binding, then run a gradient to 100% Buffer B to elute molecules in order of increasing hydrophobicity.
-
-
Outcome: Resolves different DAR species, providing a measure of the heterogeneity of the ADC preparation.
Mass Spectrometry (MS):
-
Principle: Provides an accurate mass measurement of the bioconjugate, confirming the degree of PEGylation and the identity of the conjugate.
-
Typical Protocol:
-
Sample Preparation: The purified conjugate is buffer-exchanged into a volatile buffer like ammonium acetate.
-
Analysis: The sample is analyzed by LC/MS, often using a time-of-flight (TOF) mass analyzer for high resolution. Deconvolution of the resulting mass spectrum is performed to determine the zero-charge mass.
-
-
Outcome: Confirms the molecular weight of the conjugate, determines the number of PEG chains attached, and can be used in peptide mapping experiments to identify the specific sites of conjugation.[8]
Mandatory Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ADC Synthesis and Characterization
The development of a PEGylated ADC is a multi-step process that requires careful execution and rigorous analytical characterization at each stage.
Figure 2: General Experimental Workflow for PEGylated ADC Development
Logical Comparison: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and can significantly impact the therapeutic window of an ADC.
Figure 3: Comparison of Cleavable and Non-Cleavable Linker Mechanisms
Signaling Pathway for ADC-Mediated Cell Death
Upon release from the ADC, cytotoxic payloads like monomethyl auristatin E (MMAE) or maytansinoid derivatives (DM1) typically induce cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Figure 4: Signaling Pathway of ADC with Microtubule Inhibitor Payload
This pathway illustrates how ADC payloads like MMAE and DM1, upon release into the cytosol, bind to tubulin and disrupt microtubule dynamics. This leads to a halt in the cell cycle at the G2/M phase, a state often referred to as mitotic catastrophe, which ultimately triggers programmed cell death (apoptosis) through the activation of caspase signaling cascades.
Conclusion
PEG linkers are a cornerstone technology in modern bioconjugation and drug development. Their versatility in structure and chemistry allows for the fine-tuning of a bioconjugate's properties to enhance its therapeutic potential. By carefully selecting the appropriate PEG linker and employing robust experimental protocols for synthesis and characterization, researchers can develop more effective and safer biotherapeutics. This guide provides the foundational knowledge and practical methodologies to aid scientists and drug development professionals in harnessing the power of PEG linkers for their research and therapeutic applications.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with DBCO-PEG4-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-Cy5 is a fluorescent labeling reagent that enables the specific and efficient attachment of the far-red fluorescent dye Cyanine5 (Cy5) to biomolecules. This reagent is particularly valuable for labeling proteins in biological research and drug development. The technology leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal tool for labeling sensitive biological samples and for in vivo applications.[3][4][5]
The DBCO-PEG4-Cy5 molecule consists of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with azide (B81097) groups to form a stable triazole linkage.[1][5][6]
-
Polyethylene glycol (PEG4) spacer: A short, hydrophilic linker that enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][3][6]
-
Cyanine5 (Cy5): A bright and photostable fluorescent dye that emits in the far-red spectrum, minimizing background fluorescence from biological samples.[7]
These application notes provide detailed protocols for the labeling of azide-modified proteins with DBCO-PEG4-Cy5, purification of the conjugate, and characterization of the final product.
Principle of the Reaction
The labeling strategy is a two-step process. First, the target protein is modified to introduce an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars (e.g., Ac4ManNAz), enzymatic modification, or chemical conjugation to specific amino acid residues.[2][8]
The second step is the bioorthogonal reaction where the azide-modified protein is incubated with DBCO-PEG4-Cy5. The strained ring of the DBCO group readily reacts with the azide group on the protein, forming a stable covalent bond without the need for a catalyst.[1][4][9] This reaction is highly specific and does not interfere with other functional groups typically found in proteins, ensuring precise labeling.[4][5]
Quantitative Data Summary
The following tables provide key quantitative data for the use of DBCO-PEG4-Cy5 in protein labeling.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| Molecular Weight (DBCO-PEG4-Cy5) | ~1000 g/mol (varies slightly by manufacturer) | N/A |
| Excitation Maximum (Cy5) | ~646 nm | [7] |
| Emission Maximum (Cy5) | ~670 nm | [7] |
| Molar Extinction Coefficient of Cy5 at ~650 nm | ~250,000 M⁻¹cm⁻¹ | N/A |
| Molar Extinction Coefficient of DBCO at ~309 nm | ~12,000 M⁻¹cm⁻¹ | [6] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Reference |
| Molar excess of DBCO-PEG4-Cy5 to protein | 1.5 to 10-fold | The optimal ratio depends on the number of azide groups on the protein and the desired degree of labeling. | [10] |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency. | [10] |
| Reaction Buffer | Amine-free and azide-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) or sodium azide should be avoided. | [11][12] |
| Reaction pH | 7.0 - 8.5 | The reaction is efficient within this physiological pH range. | [3][6] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. | [4][11] |
| Reaction Time | 1 - 12 hours | Reaction time can be optimized based on the reactivity of the specific protein and desired labeling efficiency. | [10][11] |
Table 3: Stability of DBCO Conjugates
| Condition | Stability | Notes | Reference |
| Aqueous Buffer (PBS, pH 7.4) at 4°C | Good, with minimal degradation over several weeks. | A study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks. | [13] |
| Aqueous Buffer (PBS, pH 7.4) at 25°C for 24 hours | 90-95% remaining | Good stability for typical reaction times. | [13] |
| Serum at 37°C | Moderate | The hydrophobicity of the DBCO group can sometimes lead to faster clearance. | [14] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Protein with DBCO-PEG4-Cy5
This protocol describes the general procedure for labeling a protein that has been previously modified to contain azide groups.
Materials:
-
Azide-modified protein in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-Cy5
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Prepare the Protein Solution:
-
Prepare the DBCO-PEG4-Cy5 Stock Solution:
-
Immediately before use, prepare a stock solution of DBCO-PEG4-Cy5 in anhydrous DMSO or DMF.[11] For example, dissolve 1 mg of DBCO-PEG4-Cy5 in 100 µL of DMSO to make a 10 mg/mL solution. Vortex to ensure the reagent is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the DBCO-PEG4-Cy5 stock solution to the protein solution. A 1.5 to 10-fold molar excess of the DBCO reagent over the protein is recommended as a starting point.[10]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to avoid protein denaturation.[6]
-
Incubate the reaction mixture for 1 to 12 hours at room temperature or overnight at 4°C with gentle shaking or rotation.[10][11] Protect the reaction from light to prevent photobleaching of the Cy5 dye.
-
Protocol 2: Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove the unreacted DBCO-PEG4-Cy5 to prevent interference in downstream applications.[15]
Method 1: Spin Desalting Columns
This method is rapid and ideal for small sample volumes.[15]
Materials:
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare the Column:
-
Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
-
Equilibrate the Column:
-
Wash the column with the desired storage buffer (e.g., PBS) by centrifugation. Repeat this step 2-3 times.
-
-
Load the Sample:
-
Apply the labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column to collect the purified, labeled protein. The smaller, unreacted dye molecules will be retained in the column resin.[15]
-
Method 2: Size-Exclusion Chromatography (SEC)
SEC provides higher resolution and is suitable for larger sample volumes.
Materials:
-
SEC column with an appropriate fractionation range for the target protein
-
Chromatography system (e.g., FPLC)
-
Elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the Column:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
-
Load the Sample:
-
Load the labeling reaction mixture onto the column.
-
-
Elute and Collect Fractions:
-
Run the chromatography system and collect fractions. The labeled protein will elute in the earlier fractions, while the free dye will elute later.
-
-
Analyze Fractions:
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 650 nm (for Cy5). Pool the fractions containing the labeled protein.
-
Protocol 3: Characterization of the Labeled Protein - Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6][12]
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of Cy5 (~650 nm, A_dye).
-
-
Calculate the Concentration of the Dye:
-
Concentration of Cy5 (M) = A_dye / ε_dye
-
where ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Concentration of the Protein:
-
First, correct the A280 reading for the contribution of the Cy5 dye at 280 nm.
-
A280_corrected = A280 - (A_dye * CF)
-
where CF is a correction factor, which is the ratio of the absorbance of the dye at 280 nm to its absorbance at its maximum wavelength. This value is typically provided by the dye manufacturer or can be determined experimentally. For Cy5, a typical correction factor is around 0.05.
-
-
Concentration of Protein (M) = A280_corrected / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Cy5 / Concentration of Protein
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Degree of Labeling (DOL) | Inefficient azide incorporation into the protein. | Optimize the azide labeling protocol. | N/A |
| Inactive DBCO-PEG4-Cy5 reagent. | Prepare fresh stock solutions of the DBCO reagent. Store the solid reagent desiccated at -20°C. | [13] | |
| Presence of interfering substances in the protein buffer (e.g., Tris, sodium azide). | Perform buffer exchange into an appropriate reaction buffer like PBS or HEPES. | [6][12] | |
| Insufficient molar excess of the DBCO reagent. | Increase the molar ratio of DBCO-PEG4-Cy5 to the protein. | [6] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 20%. | [6] |
| Protein instability at the reaction pH. | Optimize the buffer pH within the 7.0-8.0 range. | [6] | |
| Free Dye Detected After Purification | Inefficient purification. | For SEC, ensure the column has the appropriate fractionation range. For spin columns, do not overload the column. | [15] |
| Insufficient washing during purification. | Ensure adequate washing steps are performed according to the purification protocol. | [15] |
Visualized Workflows and Pathways
Caption: Experimental workflow for protein labeling with DBCO-PEG4-Cy5.
Caption: Reaction mechanism of DBCO-PEG4-Cy5 with an azide-modified protein.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abpbio.com [abpbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody Conjugation using N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation has become a cornerstone in the development of advanced biologics, including antibody-drug conjugates (ADCs) and sophisticated imaging agents. The use of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," offers a highly efficient and specific method for labeling antibodies without compromising their structural integrity or function.[1][2] The N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 linker-dye system embodies this advanced approach, combining a dibenzocyclooctyne (DBCO) moiety for reaction with an azide-modified antibody, a Cy5 fluorescent dye for detection, and polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[1][3]
This document provides detailed application notes and experimental protocols for the conjugation of this linker-dye to antibodies. The DBCO group reacts specifically with an azide (B81097) group introduced onto the antibody, forming a stable triazole linkage under mild, aqueous conditions suitable for biologics.[3][4] This methodology is ideal for creating fluorescently labeled antibodies for a variety of applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.[][6]
Applications
Antibodies conjugated with this compound are valuable tools for a range of research and development applications:
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Visualize the localization of specific antigens within fixed cells and tissues.[]
-
Flow Cytometry: Quantitatively analyze and sort cell populations based on the expression of surface or intracellular markers.[]
-
In Vivo Imaging: Track the biodistribution and target engagement of therapeutic antibodies in preclinical models.[6]
-
High-Content Screening (HCS): Automate the analysis of cellular phenotypes in response to various treatments.
-
Fluorescence Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes.
Principle of the Method
The conjugation strategy is a two-step process that leverages bioorthogonal click chemistry:
-
Introduction of a Bioorthogonal Handle: An azide group is site-specifically introduced into the antibody. This can be achieved through enzymatic methods (e.g., using transglutaminase) or by reacting lysine (B10760008) residues with an azide-PEG-NHS ester.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the DBCO moiety of the this compound molecule. This reaction is highly specific and proceeds efficiently in aqueous buffers without the need for a cytotoxic copper catalyst.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful antibody conjugation, compiled from various sources.
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[7] |
| Molar Excess of DBCO-linker to Antibody | 5- to 20-fold | To drive the initial antibody modification with a DBCO-NHS ester.[8] |
| Molar Excess of Azide-payload to DBCO-Antibody | 2- to 10-fold | For the subsequent click reaction to ensure complete conjugation.[8] |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Higher DOL can lead to reduced fluorescence due to quenching and may affect antibody function.[7][9] |
| Reaction pH (NHS ester conjugation) | 7.2 - 8.5 | NHS esters react efficiently with primary amines at slightly alkaline pH.[7][] |
| Reaction pH (SPAAC Click Reaction) | 7.2 - 7.4 | The click reaction proceeds well at physiological pH.[4] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster kinetics; 4°C for overnight reactions to minimize potential antibody degradation.[4][11] |
| Reaction Time (NHS ester conjugation) | 1 - 2 hours | [11] |
| Reaction Time (SPAAC Click Reaction) | 4 - 24 hours | [1] |
Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide Groups onto the Antibody
This protocol describes the modification of an antibody with azide groups by reacting primary amines (lysine residues) with an Azide-PEG4-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Desalting column (e.g., Sephadex G-25)[7]
Procedure:
-
Antibody Preparation:
-
Azide-PEG4-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted Azide-PEG4-NHS ester using a desalting column equilibrated with 1X PBS, pH 7.4.
-
Collect the fractions containing the purified azide-modified antibody.
-
Protocol 2: Conjugation of Azide-Modified Antibody with DBCO-PEG4-Cy5
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Reaction Buffer (e.g., 1X PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Add the this compound to the antibody solution at a 2- to 3-fold molar excess.[1]
-
-
Incubation:
-
Purification of the Antibody-Cy5 Conjugate:
-
Purify the conjugate from unreacted dye using size-exclusion chromatography (SEC) or dialysis.[7]
-
Collect the fractions corresponding to the high molecular weight conjugate, which will be visibly colored.
-
Protocol 3: Characterization of the Antibody-Cy5 Conjugate
Determination of the Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules conjugated to each antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy5 (approximately 650 nm).
-
Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the Cy5 dye.
-
The DOL is the molar ratio of the dye to the antibody.
An optimal DOL for most antibodies is between 2 and 10.[7] Over-labeling can lead to fluorescence quenching and potential loss of antibody function.[9]
Functional Analysis:
The functionality of the conjugated antibody should be assessed to ensure that its antigen-binding affinity has not been compromised. This can be evaluated using methods such as ELISA or flow cytometry, comparing the performance of the conjugate to the unlabeled antibody.
Visualizations
Caption: Workflow for site-specific antibody conjugation using click chemistry.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. lifetein.com [lifetein.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Surface Labeling with DBCO-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface labeling is a critical technique in a multitude of research and therapeutic applications, including cell tracking, immunology, and targeted drug delivery. This document provides detailed protocols and application notes for the selective labeling of cell surface glycans using a two-step bioorthogonal chemistry approach. This method involves the metabolic incorporation of an azide-functionalized sugar into the cell's glycans, followed by the highly specific and efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry reaction with a dibenzocyclooctyne-cyanine5 (DBCO-Cy5) fluorescent probe. This technique offers a robust and covalent method for tagging live cells with minimal perturbation to their biological function.[1][2]
The core principle of this technology lies in metabolic glycoengineering, where cells are cultured with an unnatural sugar containing an azide (B81097) group, such as N-azidoacetylmannosamine (Ac4ManNAz).[1] The cellular metabolic machinery processes this sugar and incorporates it into sialoglycans, presenting the azide groups on the cell surface glycoproteins.[1] These azide-tagged cells can then be specifically labeled with DBCO-Cy5, a near-infrared fluorescent dye, enabling sensitive detection and visualization.[3][4]
Key Applications
-
Cell Tracking and Imaging: Visualize and track labeled cells in vitro and in vivo to study cell migration, engraftment, and fate.[3][5]
-
Flow Cytometry: Quantify and sort labeled cell populations for further analysis.[1]
-
Drug Development: Assess the targeting and delivery of drug-conjugated nanoparticles to specific cell populations.[6]
-
Immunology: Study immune cell interactions and monitor the trafficking of immune cells.[7]
Chemical Principle and Experimental Workflow
The labeling process is a two-step procedure as illustrated below. First, the cells are metabolically engineered to express azide groups on their surface. Second, the azide-modified cells are reacted with DBCO-Cy5 for fluorescent labeling.
The underlying chemical reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction.
Experimental Protocols
This section provides detailed protocols for cell surface labeling with DBCO-Cy5 for subsequent analysis by flow cytometry and fluorescence microscopy.
Protocol 1: Cell Surface Labeling for Flow Cytometry
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-Cy5
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (e.g., PBS with 1% FBS or BSA)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Metabolic Labeling:
-
Seed cells in a culture plate and allow them to adhere and grow overnight.[1]
-
Prepare a stock solution of Ac4ManNAz in a suitable solvent (e.g., DMSO or sterile PBS).
-
Remove the existing medium and replace it with fresh medium containing Ac4ManNAz at a final concentration of 25-50 µM.[3][8]
-
Incubate the cells for 1-3 days at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type.[3][8]
-
-
Cell Harvesting (for adherent cells):
-
Wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.[1]
-
Resuspend the cells in FACS buffer and centrifuge to pellet.
-
-
DBCO-Cy5 Labeling:
-
Washing:
-
Wash the cells three times with FACS buffer to remove unbound DBCO-Cy5. Centrifuge between washes.
-
-
Flow Cytometry Analysis:
Protocol 2: Cell Surface Labeling for Fluorescence Microscopy
Materials:
-
Cells of interest seeded on coverslips in a culture plate
-
Complete cell culture medium
-
Ac4ManNAz
-
DBCO-Cy5
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
(Optional) DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Follow Step 1 of Protocol 1.
-
-
DBCO-Cy5 Labeling:
-
Washing:
-
Wash the cells three times with PBS.[2]
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
-
Washing:
-
Wash the cells twice with PBS.[2]
-
-
(Optional) Nuclear Counterstaining:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5 and the nuclear stain.[2]
-
Quantitative Data Summary
The efficiency and outcome of the labeling procedure can be influenced by various factors. The following tables summarize key quantitative parameters from published studies.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Reagent | Cell Type | Concentration Range | Incubation Time | Application | Reference |
| Metabolic Labeling | Ac4ManNAz | A549, KB, U87MG, MCF-7, etc. | 50 µM | 1-3 days | In vitro/In vivo Labeling | [3] |
| Ac4ManNAz | LS174T | 50 µM | 72 hours | In vitro Labeling | [12] | |
| Azido Sugar | RAW264.7 | 50 µM | 48 hours | In vitro Labeling | [11] | |
| Click Labeling | DBCO-Cy5 | N3-labeled cells | 0-50 µM | Not specified | Flow Cytometry | [3][13] |
| DBCO-Cy5 | RAW264.7 | 20 µM | 1 hour | Microscopy | [11] | |
| DBCO-Cy5 | A549 | 20 µM | 1 hour | Microscopy | [8] | |
| DBCO-Cy5 | Azide-labeled cells | 5-30 µM | 30-60 min | Live Cell Labeling | [10] |
Table 2: Labeling Efficiency and Cytotoxicity
| Parameter | Method | Cell Type | Key Finding | Reference |
| Labeling Efficiency | Flow Cytometry | A549 | Labeling efficacy of 100% was achieved. | [3] |
| Flow Cytometry | Various | Degree of labeling is dependent on DBCO-Cy5 concentration. | [3][9] | |
| Microscopy | LS174T | Strong Cy5 fluorescence observed on Ac4ManDBCO-treated cells. | [5] | |
| Cytotoxicity | Cell Viability Assay | A549 | No apparent cytotoxicity observed at various concentrations of DBCO. | [3][13] |
| Not specified | Not specified | DBCO-Cy5 is reported to have low toxicity. | [8] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time. Ensure reagent is not degraded. | [1] |
| Insufficient DBCO-Cy5 concentration or incubation time | Increase the concentration of DBCO-Cy5 or the incubation time. | [1] | |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent. | [1] | |
| High background fluorescence | Insufficient washing | Increase the number and duration of washing steps after DBCO-Cy5 incubation. | |
| Non-specific binding of DBCO-Cy5 | Include a blocking step with a protein-containing buffer (e.g., FACS buffer) before adding DBCO-Cy5. | ||
| High DBCO-Cy5 concentration | Titrate the DBCO-Cy5 concentration to find the optimal balance between signal and background. |
Conclusion
The metabolic labeling of cell surfaces with azide sugars followed by covalent modification with DBCO-Cy5 via click chemistry is a highly efficient and specific method for fluorescently tagging live cells. The protocols and data presented in this document provide a comprehensive guide for researchers to implement this powerful technique in their studies. The versatility of this approach makes it an invaluable tool for a wide range of applications in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the use of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 in flow cytometry applications. This reagent is a valuable tool for the detection and quantification of azide-modified biomolecules on the cell surface or intracellularly, employing a copper-free click chemistry reaction. The core of this technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under physiological conditions between a dibenzocyclooctyne (DBCO) group and an azide (B81097).
The primary application detailed here involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group, such as an azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz). Cellular metabolic pathways incorporate these precursors into glycans, resulting in the display of azide groups on cell surface glycoproteins.
-
Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. The DBCO group on the reagent reacts specifically and covalently with the azide groups on the cells, labeling them with the Cy5 fluorophore. The labeled cells can then be analyzed by flow cytometry.
The PEG4 linkers in the this compound reagent enhance its solubility and can improve accessibility to the target azide groups. Cy5 is a bright, far-red fluorescent dye, making it well-suited for flow cytometry, as it minimizes issues with cellular autofluorescence.
Principle of the Technology
The labeling strategy is based on the highly specific and biocompatible SPAAC click chemistry reaction.
-
Metabolic Glycoengineering: Cells are incubated with an unnatural sugar analog containing an azide group. The cellular machinery processes this sugar and incorporates it into sialoglycans, leading to the presentation of azide groups on the cell surface.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group in this compound possesses a strained ring structure. This strain is released upon reaction with an azide, driving a spontaneous and highly specific cycloaddition reaction to form a stable triazole linkage. This reaction does not require a cytotoxic copper catalyst, making it ideal for use with living cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical principle and the general experimental workflow for cell surface labeling using azide-DBCO click chemistry.
Caption: Experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols for Fluorescence Microscopy of DBCO-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of DBCO-Cy5 in fluorescence microscopy. DBCO-Cy5 is a fluorescent probe that utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to label azide-modified biomolecules.[1][2] This bioorthogonal reaction is highly specific and can be performed in living cells without the need for a cytotoxic copper catalyst, making it an ideal tool for live-cell imaging and in vivo studies.[1][3][4]
The primary application of DBCO-Cy5 involves a two-step labeling strategy. First, cells are metabolically engineered to express azide (B81097) groups on their surface glycans by incubating them with an azide-containing sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[3][5] The cellular metabolic machinery incorporates this unnatural sugar into sialic acids, resulting in the presentation of azide groups on cell surface glycoproteins.[3] Subsequently, the azide-labeled cells are treated with DBCO-Cy5. The dibenzocyclooctyne (DBCO) group on the probe reacts specifically with the azide groups, forming a stable triazole linkage and effectively tagging the cells with the fluorescent Cy5 dye.[1][6]
Data Presentation
The following table summarizes the key quantitative data for DBCO-Cy5, facilitating experimental design and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 649 nm | [6][7][8] |
| Emission Maximum (λem) | ~670 - 671 nm | [6][7][8] |
| Recommended Laser Line | 633 nm or 647 nm | [6][8] |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [6][8] |
| Molecular Weight | 1009.22 g/mol | [6][8] |
| Solubility | Water, DMSO, DMF | [6][8] |
| Storage Conditions | -20°C, desiccated and protected from light | [7][8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Groups
This protocol describes the metabolic incorporation of azide groups onto the cell surface glycans using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes or coverslips) at a density that will allow for healthy, sub-confluent growth during the labeling period. Allow the cells to adhere overnight.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.[3][9] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2).[3][10] This allows for the metabolic incorporation of the azide sugar into the cell surface glycans.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[10] The cells are now ready for DBCO-Cy5 labeling.
Protocol 2: Labeling of Azide-Modified Cells with DBCO-Cy5
This protocol details the fluorescent labeling of the azide-modified cells using DBCO-Cy5.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-Cy5
-
Serum-free cell culture medium or PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure for Live-Cell Imaging:
-
Prepare DBCO-Cy5 Staining Solution: Prepare a 2 mM stock solution of DBCO-Cy5 in DMSO or water.[11] Dilute the stock solution in serum-free medium or PBS to a final working concentration of 15-50 µM.[11][12] The optimal concentration should be determined for each cell type to maximize signal and minimize background.
-
Staining: Add the DBCO-Cy5 staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[3][12]
-
Washing: Wash the cells three to four times with PBS to remove any unbound DBCO-Cy5.[13] If high background is observed, an additional incubation in fresh, DBCO-Cy5-free medium for 1-2 hours can help reduce non-specific binding.[11]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640/20 nm; Emission: ~670/30 nm).
Procedure for Fixed-Cell Imaging:
-
Fixation: After labeling with DBCO-Cy5 (steps 1-4 above), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3][10]
-
Washing: Wash the cells twice with PBS.
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI for 5-15 minutes.[3][10]
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for DBCO-Cy5 labeling.
Caption: Bioorthogonal labeling via click chemistry.
References
- 1. licorbio.com [licorbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Fluorescence imaging of metabolically labeled cells [bio-protocol.org]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for In Vivo Imaging with Cy5-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical research and drug development, the ability to non-invasively visualize and quantify biological processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for these applications, offering deep tissue penetration and high signal-to-background ratios.[1] Among the array of NIR fluorophores, Cyanine 5 (Cy5) and its derivatives are extensively utilized for their bright fluorescence and amenability to conjugation with various biomolecules.[2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies using Cy5-labeled compounds. The focus is on practical applications in cancer research, including tumor targeting and biodistribution studies, with a spotlight on imaging key signaling pathways such as HER2, EGFR, and VEGFR.
Key Applications of In Vivo Imaging with Cy5-Labeled Compounds
The versatility of Cy5 as a fluorescent label enables a wide range of in vivo applications, providing critical insights into disease progression and therapeutic efficacy.
-
Tumor Imaging and Cancer Research: Cy5-labeled antibodies, peptides, or nanoparticles that target specific tumor-associated antigens can be used to visualize tumor growth, metastasis, and response to therapy.[4] This allows for longitudinal studies in the same animal, reducing variability and the number of animals required.
-
Biodistribution Studies: Tracking the systemic distribution, accumulation, and clearance of novel drug candidates or delivery vehicles is a cornerstone of preclinical development.[4] By labeling these entities with Cy5, researchers can quantitatively assess their concentration in various organs and tumors over time.
-
Sentinel Lymph Node (SLN) Mapping: This technique is crucial for cancer staging and guiding surgical resection. Cy5-labeled tracers can be used to identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor.[4]
-
Cell Tracking: The fate and migration of therapeutic cells, such as stem cells or immune cells, can be monitored in vivo after labeling them with Cy5.
-
Angiogenesis Imaging: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. Cy5-labeled probes targeting markers of angiogenesis, like VEGFR, allow for the visualization and quantification of this process.[5]
Properties of Cy5 for In Vivo Imaging
Cy5 is a popular choice for in vivo imaging due to its favorable spectral properties. It absorbs light in the red region of the spectrum (around 650 nm) and emits in the far-red/near-infrared region (around 670 nm).[4] This is advantageous because endogenous tissue autofluorescence is significantly lower in the NIR window (700-900 nm), leading to a better signal-to-noise ratio.[1]
| Property | Value | Reference |
| Excitation Maximum | ~650 nm | [4] |
| Emission Maximum | ~670 nm | [4] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield | ~0.2 | [6] |
Experimental Protocols
Protocol 1: Conjugation of Cy5 NHS Ester to Antibodies
This protocol describes the labeling of an antibody with an amine-reactive Cy5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[4]
-
Prepare the Dye Solution: Allow the vial of Cy5 NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[4][7]
-
Labeling Reaction: While gently vortexing, slowly add the calculated volume of the Cy5 NHS ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1.[7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[7]
-
Purification: Separate the Cy5-labeled antibody from the unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25). The first colored fraction to elute will be the labeled antibody.[7]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[7]
-
Storage: Store the purified Cy5-labeled antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.[7]
Figure 1: Workflow for Conjugating Cy5 NHS Ester to an Antibody.
Protocol 2: In Vivo Tumor Imaging with a Cy5-Labeled Antibody
This protocol outlines the procedure for imaging tumors in a mouse model using a Cy5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)
-
Cy5-labeled antibody
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation:
-
To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[4]
-
Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236).[4]
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.[4]
-
-
Baseline Imaging: Acquire a baseline (pre-injection) image of the mouse to assess the level of background autofluorescence.[4]
-
Probe Administration:
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[4]
-
Use the appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[4]
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.[8]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a background area (e.g., non-tumor bearing muscle).[8]
-
Quantify the average fluorescence intensity (radiant efficiency) within each ROI.[8]
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[4]
-
Figure 2: Experimental Workflow for In Vivo Tumor Imaging.
Protocol 3: Ex Vivo Biodistribution Study
This protocol describes how to assess the distribution of a Cy5-labeled compound in various organs following in vivo imaging.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
PBS for rinsing organs
-
In vivo imaging system
Procedure:
-
Euthanasia and Perfusion: At each predetermined time point, euthanize a cohort of mice (typically 3-5 per group). Perfuse the animals with saline to remove blood from the organs.[4]
-
Organ Harvesting: Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.[4]
-
Ex Vivo Imaging:
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.[4][8]
-
To express the data as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the Cy5-labeled compound.[4]
-
Normalize the fluorescence intensity of each organ to its weight and the injected dose.
-
Figure 3: Workflow for Ex Vivo Biodistribution Analysis.
Data Presentation
Quantitative Data for In Vivo Tumor Imaging
The tumor-to-background ratio (TBR) is a critical metric for evaluating the specific accumulation of a targeted imaging agent.
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| Cy5-Trastuzumab | HER2-positive xenograft | 24 hours | 4.8 ± 0.5 | [4] (Illustrative) |
| Cy5.5-GX1 | BGC-823 xenograft | 60 minutes | ~2.5 | [9] (Estimated from data) |
| RGD-Cy5.5 | ανβ3-integrin positive tumor | 24 hours | ~4.0 | [10] (Estimated from data) |
| Cy5.5-A11 | PD-L1 positive xenograft | 2 hours | ~3.5 | [11] (Estimated from data) |
Note: These values are illustrative and can vary depending on the specific probe, tumor model, and imaging system.
Quantitative Data for Biodistribution Studies
Biodistribution data reveals the localization of the Cy5-labeled compound in various organs, which is crucial for assessing off-target effects and clearance mechanisms. The following table presents illustrative data for the biodistribution of a Cy5.5-labeled nanoparticle 24 hours post-injection.[4]
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Liver | 25.3 ± 4.1 | [4] (Fictional Data) |
| Spleen | 18.7 ± 3.5 | [4] (Fictional Data) |
| Kidneys | 5.2 ± 1.2 | [4] (Fictional Data) |
| Lungs | 3.1 ± 0.8 | [4] (Fictional Data) |
| Tumor | 8.5 ± 2.3 | [4] (Fictional Data) |
| Blood | 1.9 ± 0.5 | [4] (Fictional Data) |
Note: Actual biodistribution profiles are highly dependent on the properties of the labeled molecule or nanoparticle.[4]
Signaling Pathway Visualization
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a key therapeutic target in breast cancer and other malignancies.[7] Cy5-labeled antibodies targeting HER2, such as Trastuzumab, can be used to visualize HER2-positive tumors.[4] Dimerization of HER2 with other EGFR family members triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/MAPK pathways, promoting cell proliferation and survival.[7][12]
References
- 1. A Fluctuation Method to Quantify In Vivo Fluorescence Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of Epidermal Growth Factor Receptor Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multimodality imaging of vascular endothelial growth factor and vascular endothelial growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optica Publishing Group [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Revolutionizing Nucleic Acid Analysis: DBCO-PEG4-Cy5 for High-Efficiency Fluorescent Labeling
Application Note
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a vast array of applications in molecular biology, diagnostics, and drug development. Traditional labeling methods often face challenges such as harsh reaction conditions, low efficiency, and potential disruption of biomolecule function. The advent of bioorthogonal click chemistry, specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has provided a powerful tool for overcoming these limitations. DBCO-PEG4-Cy5 is a state-of-the-art fluorescent probe designed for this purpose. It comprises a dibenzocyclooctyne (DBCO) group for highly specific reaction with azide-modified nucleic acids, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and the bright, far-red fluorescent dye Cy5 for sensitive detection. This combination makes DBCO-PEG4-Cy5 an ideal reagent for robust and high-fidelity labeling of DNA and RNA for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and live-cell imaging.
Principle of the Method
The labeling strategy is a two-step process. First, an azide (B81097) group, a bioorthogonal chemical reporter, is introduced into the nucleic acid. This can be achieved through various methods, including metabolic labeling by incorporating azide-modified nucleosides (e.g., 5-azido-dUTP) during PCR or in vitro transcription, or by post-synthetic chemical modification of the nucleic acid with an azide-containing reagent.
The second step is the "click" reaction, where the azide-modified nucleic acid is incubated with DBCO-PEG4-Cy5. The strained cyclooctyne (B158145) ring of the DBCO group reacts specifically and efficiently with the azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This copper-free nature is particularly advantageous for in vivo studies and for preserving the integrity of the labeled biomolecules. The attached Cy5 dye allows for downstream detection and quantification using standard fluorescence-based techniques.
Key Applications
-
Fluorescence In Situ Hybridization (FISH): Labeled probes enable the visualization of specific DNA or RNA sequences within fixed cells and tissues, providing critical spatial information about gene expression and chromosome organization.
-
Microarray Analysis: Fluorescently labeled nucleic acids are hybridized to microarrays for high-throughput analysis of gene expression or single nucleotide polymorphisms (SNPs).
-
Live-Cell Imaging: The biocompatibility of the copper-free click reaction allows for the labeling and tracking of nucleic acids in living cells to study their dynamics and localization in real-time.
-
Drug Development: DBCO-PEG4-Cy5 can be used to label nucleic acid-based therapeutics, such as antisense oligonucleotides or siRNAs, to monitor their delivery and biodistribution.
Data Presentation
The efficiency of nucleic acid labeling with DBCO-PEG4-Cy5 is consistently high, often achieving near-quantitative yields. The following tables provide representative data on labeling efficiency under various conditions.
Table 1: Labeling Efficiency of Azide-Modified Oligonucleotides with DBCO-PEG4-Cy5
| Molar Ratio (DBCO-PEG4-Cy5 : Azide-Oligo) | Incubation Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 1.5 : 1 | 2 | 25 | > 90 |
| 3 : 1 | 2 | 25 | > 95 |
| 5 : 1 | 2 | 25 | > 98 |
| 3 : 1 | 4 | 25 | > 98 |
| 3 : 1 | 1 | 37 | > 95 |
Table 2: Spectroscopic Properties of DBCO-PEG4-Cy5
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient (at λex) | ~250,000 M⁻¹cm⁻¹ |
Mandatory Visualizations
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of DNA with Azide-dUTP followed by DBCO-PEG4-Cy5 Conjugation
This protocol describes the generation of an azide-modified DNA probe using PCR and its subsequent labeling with DBCO-PEG4-Cy5.
Materials and Reagents:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
5-Azido-dUTP
-
Taq DNA polymerase and corresponding buffer
-
DBCO-PEG4-Cy5, dissolved in DMSO (e.g., 10 mM stock)
-
Nuclease-free water
-
DNA purification kit (e.g., PCR purification spin column)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
Part A: PCR-based Incorporation of Azide-dUTP
-
Set up the PCR reaction in a sterile PCR tube on ice. A typical 50 µL reaction is as follows:
-
10X PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.5 µL
-
5-Azido-dUTP (1 mM): 5 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
DNA Template (10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
Note: The ratio of Azide-dUTP to dTTP can be adjusted to control the density of azide modification.
-
-
Perform PCR using an appropriate thermal cycling program for your template and primers.
-
After PCR, purify the azide-modified DNA product using a PCR purification kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water or a low-salt buffer.
-
Quantify the concentration of the purified azide-modified DNA using a spectrophotometer.
Part B: DBCO-PEG4-Cy5 Labeling
-
In a microcentrifuge tube, combine the following:
-
Azide-modified DNA (from Part A): 1-5 µg
-
DBCO-PEG4-Cy5 (10 mM in DMSO): 3-5 molar excess over the amount of incorporated azide. As a starting point, a 3-fold molar excess is recommended.
-
Nuclease-free water or PBS: to a final volume of 50 µL. Note: The final DMSO concentration should be below 20% to avoid precipitation of DNA.
-
-
Mix the reaction gently by pipetting and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Purify the DBCO-PEG4-Cy5 labeled DNA to remove unreacted dye. Ethanol precipitation is a common method: a. Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2 (e.g., 5 µL for a 50 µL reaction). b. Add 2.5 volumes of ice-cold 100% ethanol (e.g., 125 µL). c. Mix well and incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 15-30 minutes at 4°C. e. Carefully aspirate and discard the supernatant. f. Wash the pellet with 500 µL of 70% ethanol. g. Centrifuge at >12,000 x g for 5 minutes at 4°C. h. Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the labeled DNA in a desired volume of nuclease-free water or buffer.
-
Determine the concentration and labeling efficiency of the Cy5-labeled DNA by measuring the absorbance at 260 nm (for DNA) and 650 nm (for Cy5).
Protocol 2: Post-Synthetic Labeling of an Amino-Modified Oligonucleotide
This protocol is suitable for commercially available oligonucleotides synthesized with a primary amine modification.
Materials and Reagents:
-
Amino-modified oligonucleotide
-
Azide-NHS ester, dissolved in DMSO
-
DBCO-PEG4-Cy5, dissolved in DMSO
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Nuclease-free water
-
Purification supplies (e.g., desalting spin column or HPLC)
Procedure:
Part A: Azide Modification of the Amino-Oligonucleotide
-
Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of 1-5 mM.
-
Add a 10-20 fold molar excess of Azide-NHS ester (dissolved in DMSO) to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the azide-modified oligonucleotide using a desalting spin column or by ethanol precipitation to remove excess Azide-NHS ester.
Part B: DBCO-PEG4-Cy5 Labeling
-
Follow the steps outlined in Protocol 1, Part B, using the purified azide-modified oligonucleotide from Part A of this protocol.
Protocol 3: Using DBCO-PEG4-Cy5 Labeled Probes for Fluorescence In Situ Hybridization (FISH)
This is a general protocol and may require optimization based on the specific cell/tissue type and target sequence.
Materials and Reagents:
-
DBCO-PEG4-Cy5 labeled DNA probe
-
Microscope slides with fixed cells or tissue sections
-
Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC with 50% formamide, 1x SSC, 4x SSC with 0.1% Tween 20)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Probe Preparation: Dilute the purified DBCO-PEG4-Cy5 labeled probe in hybridization buffer to a final concentration of 1-10 ng/µL.
-
Denaturation: Denature the probe solution at 75°C for 5-10 minutes and then immediately place it on ice to prevent re-annealing.
-
Sample Preparation: Prepare the slides with fixed cells or tissues according to standard cytogenetic protocols, which may include permeabilization and protease treatments.
-
Hybridization: Apply the denatured probe solution to the target area on the slide and cover with a coverslip. Seal the coverslip to prevent evaporation. Incubate in a humidified chamber at 37°C for 4-16 hours.
-
Washing: a. Carefully remove the coverslip and wash the slides in 2x SSC with 50% formamide at 45°C for 3 x 5 minutes. b. Wash in 1x SSC at 45°C for 3 x 5 minutes. c. Wash in 4x SSC with 0.1% Tween 20 at room temperature for 3 x 5 minutes.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Rinse briefly in wash buffer, air dry in the dark, and mount a coverslip using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for Cy5 and DAPI.
Revolutionizing Drug Discovery: Applications of DBCO-PEG4-Cy5
DBCO-PEG4-Cy5, a versatile tool in the realm of bioconjugation, is significantly advancing drug discovery research. This heterobifunctional molecule, featuring a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Cyanine5 (Cy5) fluorophore, enables researchers to fluorescently label and track azide-modified biomolecules with high specificity and efficiency through copper-free click chemistry.
This technology has found widespread applications in the development of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in sophisticated cellular imaging and in vivo tracking studies. The inherent biocompatibility of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which does not require a cytotoxic copper catalyst, makes DBCO-PEG4-Cy5 an ideal reagent for live-cell imaging and in vivo applications.[1][2][]
Core Applications in Drug Discovery
The unique structure of DBCO-PEG4-Cy5 underpins its utility in a variety of drug discovery workflows:
-
Antibody-Drug Conjugates (ADCs): In ADC development, the DBCO group can be conjugated to an azide-modified cytotoxic drug. This drug-linker conjugate is then reacted with an antibody that has been functionalized, creating a targeted therapeutic agent capable of delivering a potent payload directly to cancer cells.[1][4][5] The Cy5 fluorophore allows for the visualization and tracking of the ADC, aiding in studies of its biodistribution, internalization, and mechanism of action.[6]
-
PROTACs: DBCO-PEG4-Cy5 can be used as a component in the synthesis of PROTACs.[7] These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The fluorescent Cy5 tag facilitates the study of PROTAC localization and engagement with its targets within the cell.
-
Cellular and In Vivo Imaging: The bright and stable fluorescence of Cy5 makes it an excellent choice for a variety of imaging applications.[8] By labeling azide-modified cells or biomolecules with DBCO-PEG4-Cy5, researchers can track cellular processes, monitor disease progression, and assess the in vivo biodistribution of drug candidates.[9][10] This is particularly valuable in preclinical studies using animal models.
-
Bioorthogonal Labeling and Target Identification: The high specificity of the click chemistry reaction allows for the precise labeling of target molecules in complex biological systems.[][11] This enables researchers to identify and validate new drug targets, study drug-target interactions, and elucidate biological pathways.
Quantitative Data Summary
For ease of comparison, the following table summarizes typical quantitative parameters for the use of DBCO-PEG4-Cy5 in various applications.
| Application | Reagent | Typical Concentration | Incubation Time | Temperature | Reference |
| Cell Labeling (Live Cells) | DBCO-PEG4-Cy5 | 5 - 30 µM | 30 - 60 minutes | Room Temperature | [8][12] |
| Cell Labeling (Fixed Cells) | DBCO-Cy5 | 20 µM | 1 hour | 37°C | [12] |
| Antibody Conjugation | DBCO-PEG4-NHS ester to antibody | 10- to 20-fold molar excess | 1-2 hours (RT) or 2-4 hours (4°C) | Room Temp / 4°C | [13] |
| Payload Conjugation to Antibody | Azide-modified payload to DBCO-antibody | 1.5 to 5-fold molar excess | Not specified | Not specified | [1] |
| In Vivo Cell Tracking | DBCO-Cy5 (intravenous injection) | 0 to 50 µM (tested concentrations) | Not applicable | In vivo | [9] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Live Cells
This protocol describes the metabolic incorporation of an azide (B81097) group onto the surface of live cells, followed by fluorescent labeling with DBCO-PEG4-Cy5.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium
-
Azide-derivatized metabolite (e.g., N-azidoacetylmannosamine, ManNAz)
-
DBCO-PEG4-Cy5
-
Phosphate-buffered saline (PBS) containing 1% Fetal Bovine Serum (FBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture mammalian cells in their appropriate medium containing an azide-derivatized metabolite (e.g., 25-50 µM ManNAz) at 37°C in a 5% CO2 incubator for 1-3 days.[12]
-
Cell Harvest and Washing: Gently harvest the cells and wash them twice with PBS containing 1% FBS to remove any unincorporated azide sugar.[8]
-
DBCO-PEG4-Cy5 Labeling: Resuspend the cells in PBS with 1% FBS and add DBCO-PEG4-Cy5 to a final concentration of 5 to 30 µM.[8][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30-60 minutes.[8]
-
Washing: Wash the cells four times with PBS containing 1% FBS to remove unbound DBCO-PEG4-Cy5.[8]
-
Imaging: Image the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).[8]
Protocol 2: Synthesis of a Fluorescently Labeled Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for creating an ADC where a cytotoxic drug is linked to an antibody, and the entire construct is fluorescently labeled with DBCO-PEG4-Cy5 for tracking.
Part A: Antibody Modification with an Azide Linker
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare Azide Linker Solution: Dissolve Azido-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Antibody Conjugation: Add the Azido-PEG4-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
Purification: Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.
Part B: Conjugation of DBCO-PEG4-Cy5 to the Azide-Modified Antibody
Materials:
-
Azide-modified antibody from Part A
-
DBCO-PEG4-Cy5
-
PBS
Procedure:
-
Prepare DBCO-PEG4-Cy5 Solution: Dissolve DBCO-PEG4-Cy5 in DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the DBCO-PEG4-Cy5 stock solution to the azide-modified antibody solution in PBS. A molar excess of DBCO-PEG4-Cy5 may be required and should be optimized.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled ADC using a desalting column or size-exclusion chromatography to remove unconjugated DBCO-PEG4-Cy5.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the Cy5 dye at its absorbance maximum (~650 nm).
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Development Using PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. These heterobifunctional molecules consist of two key ligands joined by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules. Furthermore, the flexibility of PEG linkers allows for the necessary spatial orientation of the two ligands to facilitate productive ternary complex formation. The length of the PEG linker is a crucial parameter that requires optimization for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for the development and evaluation of PROTACs.
Quantitative Data Summary
The length and composition of the PEG linker significantly impact the degradation efficiency of a PROTAC, which is often quantified by the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax).
Table 1: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| NC-1 | PEG-based | 2.2 | 97 | Mino |
| IR-1 | PEG-based | >1000 | <20 | Mino |
| IR-2 | PEG-based | 130 | 85 | Mino |
| RC-3 | PEG-based | 25 | 95 | Mino |
Data is illustrative and compiled from a study on covalent BTK PROTACs.
Table 2: Impact of PEG Linker Length on Degradation of SMARCA2/4
| PROTAC | Linker Composition | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| PROTAC 96 | PEG-based | 300 | 65 | 250 | 70 | MV-4-11 |
Data is illustrative and compiled from a study on SMARCA2/4 degraders.
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker | Linker Length (atoms) | Degradation Efficacy |
|---|---|---|
| PEG | 12 | Less Potent |
| PEG | 16 | Significantly More Potent |
Qualitative data from a study highlighting the critical role of linker length in ERα degradation.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common method for coupling a carboxylic acid-functionalized component (either the POI ligand or E3 ligase ligand) with an amine-functionalized PEG linker.
Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (PEG linker with a terminal amine and a Boc-protected amine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid handle)
-
Standard glassware for organic synthesis and purification (e.g., flash column chromatography)
Procedure:
Step 1: Amide Coupling of Component A with Amine-PEGn-Boc
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DBCO-Cy5 Conjugation Efficiency
Welcome to the technical support center for DBCO-Cy5 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conjugation efficiency and to answer frequently asked questions regarding strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO-Cy5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your DBCO-Cy5 conjugation experiments in a question-and-answer format.
Q1: I am observing very low or no conjugation between my azide-containing molecule and DBCO-Cy5. What are the primary causes?
Low or no conjugation can stem from several factors. The most common issues include:
-
Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide (B81097) groups from coming into close enough proximity to react. This is particularly relevant for large biomolecules like antibodies or proteins.[1]
-
Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO-Cy5 to your azide-containing molecule can limit the reaction.[1]
-
Reagent Degradation: DBCO-Cy5 is sensitive to moisture and prolonged exposure to light. Improper storage or handling can lead to hydrolysis and a loss of reactivity.[1][2] DBCO-NHS esters, if used to introduce the DBCO moiety, are particularly moisture-sensitive.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, the presence of competing reagents in the buffer (like sodium azide), low reactant concentrations, or insufficient incubation time can all negatively impact conjugation efficiency.[1][3]
-
Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, thereby halting the reaction.[1]
Q2: How can I minimize steric hindrance in my conjugation reaction?
To overcome steric hindrance, consider the following strategies:
-
Introduce a Spacer Arm: Using a DBCO-Cy5 reagent with a polyethylene (B3416737) glycol (PEG) spacer (e.g., DBCO-PEG4-Cy5) can increase the distance between the dye and your molecule of interest, providing more flexibility for the reaction to occur.[4]
-
Optimize Conjugation Site: If possible, choose a conjugation site on your biomolecule that is more accessible.
-
Adjust Reactant Concentrations: While counterintuitive, sometimes lowering the concentration can reduce aggregation and allow for more effective conjugation.
Q3: What are the optimal reaction conditions for DBCO-Cy5 conjugation?
Optimizing your reaction conditions is crucial for achieving high conjugation efficiency. Refer to the table below for recommended starting points.
| Parameter | Recommended Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. A 2-4x molar excess of the azide-modified molecule to the DBCO-functionalized molecule is a common starting point.[5][6] For antibody-small molecule conjugations, a 7.5-fold excess is often recommended.[6][7] |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | Use a non-amine-containing buffer. Crucially, ensure your buffer is free of sodium azide , as it will compete with your azide-labeled molecule for reaction with DBCO.[1][5] |
| pH | 7.0 - 9.0 | The reaction is efficient within this range.[1] Cy5 fluorescence is pH-insensitive from pH 4 to 10.[8][9] |
| Temperature | 4°C to 37°C | Reactions are typically performed at room temperature (20-25°C).[1][6] Higher temperatures (up to 37°C) can increase the reaction rate. For sensitive biomolecules, the reaction can be performed overnight at 4°C.[6][7] |
| Incubation Time | 2 to 24 hours | Typical reaction times are between 4 to 12 hours at room temperature.[1][6][7] Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| Solvent | Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF) | If DBCO-Cy5 is first dissolved in an organic solvent, ensure the final concentration in the aqueous reaction mixture is low to prevent protein precipitation.[1][6] |
Q4: How should I store my DBCO-Cy5 reagent?
Proper storage is critical to maintain the reactivity of your DBCO-Cy5.
-
Solid Form: Store at -20°C in the dark and desiccated. It is stable for at least 12 months under these conditions.[2][10]
-
In Solution (e.g., in DMSO or DMF): Prepare fresh if possible.[5] If you must store it, aliquot and store at -20°C for no longer than 2-3 months.[5] DMSO and DMF are hygroscopic and should be protected from moisture.[5]
Q5: My protein-DBCO conjugate has precipitated. What can I do?
Precipitation is often due to the hydrophobicity of the DBCO group.[1]
-
Use PEGylated DBCO Reagents: Incorporating a PEG linker increases the hydrophilicity of the reagent and reduces the risk of aggregation of the conjugated protein.[4]
-
Optimize Molar Ratio: Use a lower molar excess of the DBCO-NHS ester during the initial labeling of your protein to reduce the degree of labeling and minimize hydrophobicity-induced aggregation.[4]
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of your buffers are optimal for the stability of your specific protein.[4]
Q6: How can I confirm that my DBCO-Cy5 conjugation was successful?
Several methods can be used to verify a successful conjugation:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful conjugation will result in a band shift, with the conjugated product migrating slower than the unconjugated molecule. The Cy5 fluorescence can often be visualized directly on the gel using an appropriate imager.
-
UV-Vis Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The ratio of these absorbances can be used to calculate the degree of labeling (DOL).
-
Mass Spectrometry: For a more precise analysis, mass spectrometry can be used to determine the exact mass of the conjugated product.
Experimental Protocols
Below are detailed methodologies for key experiments related to DBCO-Cy5 conjugation.
Protocol 1: General DBCO-Cy5 Conjugation to an Azide-Modified Protein
This protocol provides a starting point and may require optimization for your specific application.
-
Prepare the Azide-Containing Protein:
-
Prepare DBCO-Cy5 Solution:
-
Immediately before use, dissolve the DBCO-Cy5 in an anhydrous organic solvent such as DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DBCO-Cy5 solution to the azide-modified protein solution. A common starting point is a 2-4 fold molar excess.[5]
-
Ensure the final concentration of the organic solvent is below 20% to avoid protein precipitation.[6]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.[7]
-
-
Purification of the Conjugate:
Protocol 2: Purification of DBCO-Cy5 Conjugate using a Spin Desalting Column
This is a rapid method for removing small, unreacted molecules from larger conjugated proteins.[11]
-
Prepare the Column:
-
Remove the top and bottom caps (B75204) of the spin column.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[11]
-
-
Equilibrate the Column:
-
Add 150-200 µL of your desired elution buffer (e.g., PBS) to the column.
-
Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step 2-3 times.
-
-
Load the Sample:
-
Place the equilibrated column in a new collection tube.
-
Slowly apply the conjugation reaction mixture to the center of the resin bed.
-
-
Elute the Conjugate:
-
Centrifuge at 1,500 x g for 2 minutes to elute the purified conjugate. The larger DBCO-Cy5 conjugated protein will pass through the column, while the smaller, unreacted DBCO-Cy5 will be retained by the resin.
-
Visualizations
DBCO-Cy5 Conjugation Workflow
Caption: A generalized workflow for DBCO-Cy5 conjugation.
Troubleshooting Logic for Low Conjugation Efficiency
Caption: A troubleshooting decision tree for low DBCO-Cy5 conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. DBCO-Sulfo-Cy5, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPAAC Reactions with DBCO-PEG4-Cy5
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DBCO-PEG4-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the SPAAC reaction with DBCO-PEG4-Cy5?
The SPAAC reaction is a type of "click chemistry" that forms a stable covalent bond between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group.[1][2] The reaction is driven by the high ring strain of the DBCO molecule, which allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst.[1][3] This makes it ideal for applications in biological systems.[2][4] In this specific case, the DBCO is linked to a Cy5 fluorescent dye via a PEG4 spacer, allowing for the fluorescent labeling of azide-modified molecules.
Q2: What is the purpose of the PEG4 linker in DBCO-PEG4-Cy5?
The polyethylene (B3416737) glycol (PEG) linker serves two main purposes. Firstly, it increases the hydrophilicity and aqueous solubility of the otherwise hydrophobic DBCO-Cy5 molecule.[5] Secondly, the PEG spacer provides distance between the DBCO group and the Cy5 dye, which can help to minimize steric hindrance and potentially improve reaction efficiency.[6]
Q3: Is the SPAAC reaction with DBCO-PEG4-Cy5 sensitive to pH?
Yes, the pH of the reaction buffer can influence the rate of the SPAAC reaction. Generally, higher pH values tend to increase the reaction rate.[6] However, the optimal pH will also depend on the stability of the molecules you are conjugating. For most applications, a pH between 7.0 and 8.5 is recommended.[5]
Troubleshooting Guide
Problem: Low or no fluorescence signal after the reaction.
| Potential Cause | Recommended Solution |
| Inefficient Labeling | Confirm that both biomolecules are successfully labeled with the azide and DBCO moieties, respectively. Optimize the molar excess of the labeling reagent; a 5- to 20-fold molar excess is a good starting point.[5] |
| Suboptimal Reaction Conditions | Increase the reaction temperature to 37°C, as this has been shown to significantly improve reaction efficiency compared to 25°C.[7] Optimize the buffer system; HEPES buffer at pH 7 has been reported to yield higher rate constants than PBS at the same pH.[6] |
| Reagent Degradation | Prepare the DBCO-PEG4-Cy5 solution immediately before use. DBCO reagents can be sensitive to prolonged storage in aqueous solutions.[1] |
| Incorrect Stoichiometry | Use a 1.5 to 10-fold molar excess of one of the reactants to drive the reaction to completion.[8] For valuable azide-modified proteins, using an excess of DBCO-PEG4-Cy5 is common.[1] |
Problem: High background or non-specific binding.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO group is hydrophobic and can lead to non-specific binding.[9] Include a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 in your washing buffers to minimize these interactions.[5] |
| Insufficient Blocking | If working with cells or tissues, ensure adequate blocking steps are included in your protocol. Using a blocking agent like 1-5% Bovine Serum Albumin (BSA) can be effective.[5] |
| Aggregation of DBCO-PEG4-Cy5 | Aggregates of the fluorescent probe can lead to punctate, non-specific signals. Filter the DBCO-PEG4-Cy5 solution through a 0.22 µm spin filter before use to remove any aggregates.[5] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85[6] |
| HEPES | 7 | 25 | 0.55 - 1.22[6] |
| Borate Buffer | 10 | 37 | Up to 1.18[10] |
| DMEM | 7.4 | 37 | Faster than RPMI[6] |
| RPMI | 7.4 | 37 | Slower than DMEM[6] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-PEG4-Cy5 | 1.5 - 10 equivalents[8] | Can be adjusted based on the concentration and value of the azide-modified molecule.[1] |
| Reaction Temperature | 25°C - 37°C[1] | 37°C generally provides higher and faster yields.[7] |
| Reaction Time | 1 - 12 hours[1][8] | Can be extended up to 24 hours for larger molecules or lower concentrations.[1] |
| pH | 7.0 - 8.5[5] | Higher pH generally increases the reaction rate.[6] |
Experimental Protocols
Protocol 1: General Protocol for Labeling an Azide-Modified Protein with DBCO-PEG4-Cy5
-
Prepare the Azide-Modified Protein: Ensure your protein is in an appropriate buffer at a known concentration. The buffer should be free of azides.
-
Prepare DBCO-PEG4-Cy5 Stock Solution: Dissolve the DBCO-PEG4-Cy5 in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.[8]
-
Reaction Setup: Add the desired molar excess of the DBCO-PEG4-Cy5 stock solution to the azide-modified protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein precipitation.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. Protect the reaction from light due to the photosensitivity of the Cy5 dye.
-
Purification: Remove the unreacted DBCO-PEG4-Cy5 using a suitable method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[1]
Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy
The progress of the SPAAC reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm.[2][10]
-
Establish a Baseline: Measure the UV-Vis spectrum of your azide-modified biomolecule in the reaction buffer to establish a baseline.
-
Initiate the Reaction: Add the DBCO-PEG4-Cy5 to the cuvette containing the azide-modified biomolecule and immediately start recording the absorbance at 309 nm over time.
-
Data Analysis: The reaction is complete when the absorbance at 309 nm no longer decreases.[2]
Visualizations
Caption: The SPAAC reaction pathway between an azide-modified molecule and DBCO-PEG4-Cy5.
Caption: A logical workflow for troubleshooting low yield in SPAAC reactions.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Cy5 Conjugates
Welcome to the technical support center for troubleshooting issues related to Cy5 conjugates. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems with non-specific binding in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with Cy5 conjugates?
A1: Non-specific binding is the attachment of a fluorescent conjugate, such as one labeled with Cy5, to unintended targets in a sample.[1] This phenomenon is problematic because it creates a high background signal, which can obscure the true, specific signal from the target of interest. This leads to a low signal-to-noise ratio, making it difficult to accurately interpret experimental results.[2]
Q2: What are the primary causes of high background staining with Cy5 conjugates?
A2: High background staining can stem from several factors:
-
Hydrophobic and Ionic Interactions: The chemical properties of the Cy5 dye and the conjugated antibody can lead to non-specific interactions with various cellular components.[1][3]
-
Fc Receptor Binding: Antibodies can non-specifically bind to Fc receptors present on the surface of certain cells, such as macrophages and monocytes.[1]
-
Dye-Specific Interactions: Cyanine (B1664457) dyes, including Cy5, have an inherent tendency to bind non-specifically to particular cell types, most notably monocytes and macrophages.[1][4]
-
Suboptimal Protocol: Issues like using an excessive antibody concentration, inadequate blocking of non-specific sites, or insufficient washing can all contribute to high background.[1][5]
-
Sample Autofluorescence: Some biological samples naturally fluoresce, which can be mistaken for a high background signal.[1]
-
Conjugate Aggregation: Fluorescent conjugates can form aggregates, which may bind non-specifically to the sample and appear as bright, punctate staining.[6]
Troubleshooting Guide
Problem: My entire sample has a high, uniform background signal.
This is often due to issues with antibody concentration, blocking, or washing steps.
-
Is your antibody concentration optimized?
-
Cause: Using too high a concentration of the primary or secondary antibody is a very common reason for high background.[1][5][7]
-
Solution: Titrate your antibody. Perform a dilution series to find the optimal concentration that yields a strong specific signal without a high background. Start with the manufacturer's recommended dilution and test several concentrations above and below that point.[1]
-
-
Are your blocking steps adequate?
-
Cause: Insufficient blocking fails to saturate all non-specific binding sites on the sample, leaving them open for the Cy5 conjugate to attach.[1][8]
-
Solution: Ensure you are using an appropriate blocking buffer for a sufficient amount of time (typically 30-60 minutes).[8] The choice of blocking agent is critical. Normal serum from the species in which the secondary antibody was raised is often an excellent choice.[9][10] Alternatively, protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used.[9][11]
-
-
Are your washing steps thorough enough?
-
Cause: Inadequate washing will not effectively remove all unbound or loosely bound antibodies, contributing to background noise.[1][5]
-
Solution: Increase the number and duration of your wash steps. Washing 3-4 times for at least 5 minutes per wash after antibody incubations is a good practice.[6][12] Including a mild detergent like Tween-20 in your wash buffer can also help reduce non-specific interactions.[3]
-
Problem: I see unexpected staining in my negative control samples.
Negative controls are essential for identifying the source of non-specific binding.
-
What does a "secondary antibody only" control show?
-
Purpose: This control, where the primary antibody is omitted, helps determine if the fluorescently labeled secondary antibody is binding non-specifically to the sample.[12]
-
Troubleshooting: If you see staining in this control, the secondary antibody is the source of the non-specific signal.[8] Consider using a different secondary antibody, increasing the stringency of your blocking and washing steps, or using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.
-
-
What does an "unstained sample" control show?
-
Purpose: Imaging an unstained sample under the same conditions reveals the level of natural autofluorescence from the tissue or cells themselves.[1]
-
Troubleshooting: If high signal is observed, it may be due to autofluorescence. This can sometimes be exacerbated by aldehyde fixatives like formaldehyde.[1][10] Consider using a different fixation method (e.g., cold methanol) or employing an autofluorescence quenching reagent.
-
Problem: I observe bright, speckled, or localized non-specific staining, especially on certain cell types.
This can be caused by dye-specific issues or conjugate aggregation.
-
Are you working with cell types known for non-specific dye binding?
-
Could your Cy5 conjugate be aggregated?
-
Cause: Aggregates of the fluorescent conjugate can lead to a speckled background appearance.[6] This can happen during storage or preparation.
-
Solution: Centrifuge your antibody solution at high speed (e.g., >10,000 x g) for a few minutes before use to pellet any aggregates.[6] Use only the supernatant for staining. Ensure proper storage conditions as recommended by the manufacturer.
-
Data Presentation: Blocking Strategies
The table below summarizes common blocking agents and their typical working concentrations. The optimal choice depends on the sample type and the antibodies used.
| Blocking Agent | Typical Concentration | Recommended Use Case | Notes |
| Normal Serum | 2% - 10% (v/v) | Gold Standard for Indirect IF. Use serum from the same species as the secondary antibody host (e.g., use goat serum if the secondary is goat anti-mouse).[9][10] | Avoid using serum from the same species as the primary antibody.[9] |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | General Purpose. A good all-around blocking agent for many applications.[3][9] | Ensure the BSA solution is well-dissolved and filtered to avoid particulates.[12] |
| Non-Fat Dry Milk | 1% - 5% (w/v) | Cost-Effective Alternative. Often used in Western blotting but can be used for IHC/ICC. | May contain phosphoproteins that can interfere with phospho-specific antibody staining.[11] |
| Commercial Blocking Buffers | Varies by Mfr. | Targeted Applications. Formulated to block specific types of non-specific binding, such as cyanine dye binding to monocytes.[14][15] | Highly recommended when standard blockers are insufficient. |
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and solving non-specific binding issues.
Caption: A troubleshooting workflow for diagnosing and resolving non-specific binding.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Adherent Cells
This protocol emphasizes steps critical for minimizing non-specific binding.
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Gently wash cells 2x with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]
-
Wash 3x with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[9]
-
Wash 3x with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its pre-determined optimal concentration.
-
Aspirate the blocking solution from the coverslips and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
-
-
Washing:
-
Wash the coverslips 3-4 times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each to remove unbound primary antibody.[12]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.[9]
-
-
Final Washes:
-
Wash the coverslips 4x with PBST for 5 minutes each, protected from light.[9]
-
-
Counterstaining & Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash 2x with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges and store at 4°C, protected from light, until imaging.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 13. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
DBCO-reagent degradation and prevention
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, prevent reagent degradation, and ensure the success of your strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Conjugation Product Yield
You've performed a SPAAC reaction, but analysis (e.g., SDS-PAGE, HPLC, mass spectrometry) shows little to no desired product.
-
Initial Check:
-
Question: Have you confirmed the presence and reactivity of both your DBCO and azide-functionalized molecules independently?
-
Answer: It's crucial to verify that both components are active. One or more of the molecules may not be properly labeled.[1] Consider running a small-scale control reaction with fresh, commercially available DBCO and azide (B81097) reagents to confirm your protocol and buffer systems are effective.[2]
-
-
Troubleshooting DBCO Reagent Integrity:
-
Question: How has your DBCO reagent been stored and handled?
-
Answer: DBCO reagents are sensitive to storage conditions. For long-term storage, they should be kept as a solid at -20°C, protected from moisture and light.[3][4][5] Allow the vial to reach room temperature before opening to prevent condensation.[3] For stock solutions in anhydrous solvents like DMSO or DMF, store at -20°C or -80°C and minimize freeze-thaw cycles by preparing single-use aliquots.[3][6]
-
Question: Could my DBCO reagent have degraded in the reaction buffer?
-
Answer: Yes, DBCO stability is pH and temperature-dependent. Strongly acidic conditions (e.g., 95% TFA used in peptide cleavage) can cause an inactivating rearrangement of the DBCO ring.[2][7][8] While generally stable in the pH 6-9 range used for bioconjugation, prolonged incubation at elevated temperatures (e.g., 37°C) can lead to accelerated degradation.[6] DBCO-modified antibodies have been observed to lose 3-5% of their reactivity over four weeks even when stored at 4°C or -20°C.[1]
-
Question: Are there any components in my buffer that could be interfering with the reaction?
-
Answer: Absolutely. Crucially, avoid any buffers containing sodium azide , as it will directly react with and consume your DBCO reagent.[1][6] If you are working with a DBCO-NHS ester, avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for conjugation.[1]
-
-
Optimizing Reaction Conditions:
-
Question: What are the optimal stoichiometry, concentration, and incubation parameters?
-
Answer:
-
Stoichiometry: Use a molar excess (typically 1.5 to 3 equivalents) of one component to drive the reaction to completion.[9] If one of your biomolecules is particularly precious, use an excess of the other reactant.[9]
-
Concentration: SPAAC reactions are more efficient at high concentrations.[1] If your reagents are poorly soluble in aqueous buffers, you can dissolve them in a water-miscible organic solvent (DMSO, DMF) first, but keep the final organic solvent concentration below 15-20% to avoid protein precipitation.[1][9]
-
Temperature & Time: Reactions are typically efficient between 4°C and 37°C.[9] Higher temperatures lead to faster rates.[9] A common starting point is 4-12 hours at room temperature, but this can be extended to 24-48 hours, especially for sensitive molecules that require incubation at 4°C.[9]
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for solid DBCO reagents?
-
Q2: How should I store DBCO stock solutions?
-
A2: Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF.[6][10] For short-term storage, up to one month at -20°C is acceptable. For longer-term storage (up to one year), store at -80°C.[3] It is highly recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[3][6]
-
-
Q3: My DBCO-NHS ester seems to have lost reactivity. Why?
-
A3: NHS (N-Hydroxysuccinimide) esters are highly susceptible to hydrolysis, especially in the presence of moisture. This is a common competing reaction.[1] Ensure the DBCO-NHS ester is dissolved in anhydrous solvent immediately before use and that your reaction buffers are free of primary amines (e.g., Tris, glycine) and have a pH between 7 and 9.[1]
-
Degradation and Stability
-
Q4: What are the main causes of DBCO degradation?
-
A4: The primary degradation pathways include:
-
Acid-Mediated Rearrangement: Strong acids (like TFA used in peptide synthesis) can cause the strained cyclooctyne (B158145) ring to rearrange into an inactive isomer.[7][8]
-
Reaction with Nucleophiles/Thiols: Avoid using buffers containing thiols for long-term storage of DBCO-conjugated molecules.[1]
-
Oxidation/Hydrolysis: The strained triple bond can be susceptible to oxidation or addition of water over time, especially during prolonged storage in aqueous buffers.[11] Studies in immune cells suggest that reactive oxygen species, such as hypochlorite, can degrade the DBCO moiety.[12][13]
-
-
-
Q5: How stable is DBCO in different aqueous buffers and pH conditions?
Experimental Design
-
Q6: What solvents are compatible with DBCO-azide reactions?
-
A6: SPAAC reactions are versatile and work in a wide range of solvents, including aqueous buffers (like PBS) and organic solvents (DMSO, DMF).[9] For biomolecule conjugation, aqueous buffers are preferred. If solubility is an issue, a water-miscible co-solvent like DMSO can be used, but its final concentration should typically be kept below 20%.[1][9]
-
-
Q7: How can I monitor the progress of my DBCO-azide reaction?
-
A7: The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 309 nm.[14][15] As the reaction proceeds, the intensity of this peak will decrease.[16] Reaction progress can also be monitored by techniques like HPLC, TLC, or mass spectrometry.
-
Data Summaries
Table 1: DBCO Reagent Storage Recommendations
| Format | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Up to 3 years[3] | Desiccate; protect from light and moisture.[3][4][6] |
| Stock Solution | Anhydrous DMSO/DMF | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles.[3][6] |
| Stock Solution | Anhydrous DMSO/DMF | -80°C | Up to 1 year[3] | Aliquot to avoid freeze-thaw cycles.[3] |
| Conjugated Protein | Azide/Thiol-free buffer | 4°C or -20°C | Weeks to a month | Expect slow loss of reactivity (e.g., 3-5% over 4 weeks).[1] |
Table 2: Expected Stability of DBCO in Aqueous Buffers (Illustrative)
Based on data for DBCO-NHCO-PEG4-acid. For critical applications, in-house testing is recommended.
| pH of Buffer | Temperature | Incubation Time | Expected % Purity Remaining | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation.[6] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions.[6] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times.[6] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[6] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable.[6] |
Experimental Protocols
Protocol 1: Quality Control of DBCO Reagent via RP-HPLC
This protocol allows you to assess the purity and potential degradation of a DBCO-containing reagent.
-
Objective: To quantify the purity of a DBCO reagent by analyzing its characteristic UV absorbance.
-
Materials:
-
DBCO reagent
-
Anhydrous DMSO
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the DBCO reagent in anhydrous DMSO to create a stock solution of known concentration (e.g., 10 mM).[6]
-
Dilution: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Injection: Inject a standard volume (e.g., 20 µL) of the diluted sample onto the RP-HPLC system.[6]
-
Elution: Run a suitable gradient to elute the compound. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Analysis: Monitor the elution profile at ~309 nm. A pure, undegraded DBCO reagent should present as a single, sharp major peak. The appearance of multiple peaks or a significant reduction in the main peak area compared to a fresh standard indicates degradation. The purity can be calculated by integrating the peak area of the DBCO reagent and dividing it by the total area of all peaks. A purity of ≥95% is generally considered good.[15]
-
Protocol 2: General Procedure for DBCO-Azide Bioconjugation
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized biomolecule (e.g., a protein).
-
Objective: To covalently link a DBCO-molecule to an azide-molecule via a SPAAC reaction.
-
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer: Amine- and azide-free buffer, e.g., PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[1]
-
(Optional) Anhydrous DMSO or DMF if reagents have low aqueous solubility.
-
-
Procedure:
-
Reagent Preparation:
-
Dissolve your azide-containing biomolecule in the Reaction Buffer to a desired concentration.
-
Dissolve your DBCO-reagent. If it is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of anhydrous DMSO or DMF, and then add it to the reaction mixture.[1]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Characterization: Analyze the purified product using methods like SDS-PAGE (which may show a molecular weight shift), UV-Vis spectrophotometry to determine the degree of labeling, and mass spectrometry for accurate mass determination.[14]
-
Visualizations
Caption: Key storage considerations and major degradation pathways for DBCO reagents.
Caption: Troubleshooting workflow for low yield in DBCO-azide click chemistry reactions.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. 5-DBCO-PEG4-dCpG, DBCO-containing Nucleotides - Jena Bioscience [jenabioscience.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with DBCO-Cy5
Welcome to the technical support center for DBCO-Cy5 applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving DBCO-Cy5, a fluorescent probe used for imaging azide-labeled biomolecules via copper-free click chemistry. Here you will find answers to frequently asked questions and detailed guides to improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-Cy5 and how does it work?
DBCO-Cy5 is a fluorescent probe that combines a dibenzocyclooctyne (DBCO) group with a Cyanine5 (Cy5) fluorophore.[1] The DBCO group reacts specifically with azide-tagged biomolecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[1] This reaction is highly selective and biocompatible, allowing for the fluorescent labeling of molecules in living cells and other biological systems without the need for a toxic copper catalyst.[1][2] Cy5 is a far-red dye, which is beneficial for reducing background autofluorescence from cells and tissues.[3][4]
Q2: What are the optimal storage and handling conditions for DBCO-Cy5?
Proper storage is crucial for maintaining the reactivity of DBCO-Cy5. It should be stored at -20°C in the dark and desiccated.[1][3][5] For long-term storage, -80°C is also recommended.[6] Avoid repeated freeze-thaw cycles.[6] When preparing solutions, it is best to make them fresh for each experiment and protect them from light.[6] Stock solutions are typically prepared in anhydrous DMSO or DMF.[3][6]
Q3: What are the excitation and emission wavelengths for DBCO-Cy5?
The spectral properties of DBCO-Cy5 are in the far-red region of the spectrum.
-
Emission Maximum (λem): ~661-671 nm[3][5] These wavelengths are ideal for use with 633 nm or 647 nm laser lines.[3][7]
Q4: Can DBCO-Cy5 be used for intracellular staining?
While DBCO-Cy5 is excellent for labeling the surface of live cells[2][8], it may not be suitable for staining intracellular components in fixed and permeabilized cells. This is because it can exhibit high background fluorescence under these conditions.[9][10][11]
Troubleshooting Guides
High background and weak signals are common issues that can significantly lower the signal-to-noise ratio. The following guides provide a systematic approach to identifying and resolving these problems.
Issue 1: High Background Signal
A high background can obscure the specific signal from your labeled target.
Possible Causes and Solutions:
| Cause | Solution |
| Excess DBCO-Cy5 Concentration | Perform a titration experiment to determine the lowest concentration of DBCO-Cy5 that provides a strong specific signal without a high background.[12] Start with the recommended concentration (e.g., 20 µM for cell labeling) and test a range of lower concentrations.[6] |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with DBCO-Cy5 to thoroughly remove any unbound probe.[12][13] Using a mild detergent like Tween-20 in the wash buffer can also help.[12][13] |
| Non-Specific Binding | Use a blocking buffer (e.g., BSA or serum) before adding the DBCO-Cy5 to prevent it from binding non-specifically to surfaces or other proteins.[12][14] Adding additives like surfactants (e.g., Tween-20) or increasing the salt concentration in the running buffer can also minimize non-specific interactions.[14][15] |
| Autofluorescence | Include an unstained control sample to assess the natural autofluorescence of your cells or tissue.[12] While Cy5 helps minimize this, if autofluorescence is still an issue, consider spectral unmixing or other image processing techniques.[4][16] |
| Impure DBCO-Cy5 Reagent | Ensure the DBCO-Cy5 reagent is of high purity. If you suspect degradation, obtain a new vial. Running the dye on a gel might reveal impurities if multiple bands appear.[17] |
Troubleshooting Workflow for High Background
Caption: Troubleshooting logic for high background signals.
Issue 2: Weak or No Specific Signal
A weak signal can be difficult to distinguish from the background noise, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Azide (B81097) Labeling | Ensure that the azide labeling of your target biomolecule was successful and efficient. This is a critical prerequisite for the DBCO-Cy5 reaction. Optimize the concentration of the azide-modified precursor (e.g., Ac4ManNAz) and the incubation time.[6][18] |
| Low Abundance of Target Molecule | If the target molecule is expressed at low levels, consider methods to amplify the signal, such as using a higher concentration of the azide precursor or signal amplification techniques like Tyramide Signal Amplification (TSA), if applicable to your experimental setup.[11] |
| Suboptimal Reaction Conditions | Optimize the incubation time and temperature for the DBCO-Cy5 reaction. While the reaction is generally fast, longer incubation times (e.g., 1 hour or overnight) at 37°C or room temperature may be necessary for low-abundance targets.[6][17] |
| Steric Hindrance | If the azide group is located in a sterically hindered position on the target molecule, the bulky DBCO group may have difficulty accessing it.[17] Consider using a linker with a longer spacer arm (e.g., PEG) to extend the azide group away from the molecule's surface.[17] |
| Degraded DBCO-Cy5 Reagent | Ensure the DBCO-Cy5 has been stored properly and is not expired. DBCO compounds can degrade under acidic conditions.[17] |
| Incorrect Instrument Settings | Verify that the excitation and emission filters on your microscope or plate reader are correctly set for Cy5.[19] Optimize detector settings, such as gain and integration time, to enhance signal detection.[16][19] |
Troubleshooting Workflow for Weak Signal
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. The Chemistry Behind DNA Sequencing: Fluorescent Dyes and Signals - CD Genomics [cd-genomics.com]
- 5. DBCO-Sulfo-Cy5, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. abpbio.com [abpbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Reducing Non-Specific Binding [reichertspr.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. cytometry.org [cytometry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of DBCO-Labeled Proteins
Welcome to the technical support center for the purification of DBCO-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of proteins after conjugation with dibenzocyclooctyne (DBCO) reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-labeled proteins.
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of Labeled Protein | Protein Aggregation: The hydrophobic nature of the DBCO group can lead to protein aggregation, especially at high degrees of labeling.[1][2] | - Optimize the molar excess of the DBCO reagent during conjugation to control the degree of labeling. A molar ratio of 5-10 moles of DBCO per mole of protein is often a good starting point to avoid precipitation.[1][2]- Use DBCO reagents with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the conjugate.[2][3]- Adjust buffer conditions (pH, ionic strength) to ensure optimal protein stability.[1] |
| Non-specific Binding: The protein conjugate may be binding to the purification resin or membrane.[2][4] | - Screen different purification resins (e.g., various SEC resins) or membranes to find one with minimal non-specific binding for your specific protein.[2]- If using affinity chromatography, ensure the tag is accessible and not sterically hindered by the DBCO label.[4] | |
| Precipitation: High concentrations of the protein or DBCO reagent can lead to precipitation.[1][2] | - Work with protein concentrations in the range of 1-5 mg/mL.[1]- Ensure the final concentration of organic solvents like DMSO, used to dissolve the DBCO reagent, is kept low (ideally below 20%) to prevent protein denaturation.[1][3] | |
| Inefficient Removal of Unreacted DBCO | Inappropriate Purification Method: The chosen method may not have the resolution to separate the small DBCO reagent from the large protein. | - For rapid removal, use spin desalting columns or tangential flow filtration (TFF).[2][5][6]- For higher resolution, size-exclusion chromatography (SEC) is highly effective.[2][6][7]- Dialysis is also an option but can be slower and lead to sample dilution.[1] |
| Column Overloading: Exceeding the capacity of the purification column. | - Adhere to the manufacturer's guidelines for the loading capacity of your chosen purification column. | |
| Low Degree of Labeling (DOL) | Inactive DBCO Reagent: The DBCO-NHS ester may have been hydrolyzed by moisture.[3][8] | - Use fresh DBCO reagents. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][9] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with NHS esters.[3][9] | - Perform the labeling reaction in an amine-free buffer such as PBS or HEPES at a pH of 7.0-8.0.[3][9] | |
| Insufficient Molar Excess of DBCO: The amount of DBCO reagent was not sufficient to achieve the desired labeling.[3] | - Increase the molar ratio of the DBCO reagent to the protein. A 10 to 40-fold molar excess is a common starting point.[3][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after the addition of the DBCO reagent?
Protein aggregation is a common issue during DBCO conjugation due to the hydrophobic nature of the DBCO moiety.[1] When multiple DBCO molecules are attached to a protein, they increase its overall hydrophobicity, which can lead to intermolecular interactions and aggregation.[1] This is more pronounced at higher labeling ratios.[1] Using a large molar excess of the DBCO reagent can also lead to its precipitation or uncontrolled protein modification, resulting in aggregation.[1]
Q2: What is the best method to remove unreacted DBCO reagent?
The choice of purification method depends on factors like sample volume, desired purity, and speed.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger DBCO-labeled protein from the smaller, unreacted DBCO reagent. It is considered a mild technique that preserves the native state of the protein.[7][10][11]
-
Spin Desalting Columns: These are quick and convenient for rapid buffer exchange and removal of small molecules from protein samples with high recovery rates (typically >85%).[5][6]
-
Dialysis: This is a simple method for buffer exchange and removing small molecules, but it can be time-consuming and may lead to sample dilution.[1]
-
Tangential Flow Filtration (TFF): This method is highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger production volumes.[2]
Q3: How can I determine the degree of labeling (DOL) of my DBCO-protein?
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.[1][3] This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group).[3][5][12] The protein concentration is calculated using the Beer-Lambert law, correcting for the DBCO absorbance at 280 nm.[3]
Q4: What are the ideal buffer conditions for DBCO conjugation?
The ideal buffer should maintain the stability of your protein while allowing the conjugation reaction to proceed efficiently.
-
Buffer Type: Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES. Buffers containing primary amines like Tris or glycine will compete with the protein for the DBCO-NHS ester.[3][9][13]
-
pH: A pH range of 7.2-8.0 is generally recommended for the reaction between an NHS ester and primary amines on the protein.[6]
-
Additives: Avoid buffers containing azides, as they can react with the DBCO group.[9][13][14]
Q5: Can I store my DBCO-labeled protein?
DBCO-labeled proteins can be stored, but it's important to be aware that the reactivity of the DBCO group may decrease over time.[2][3] For short-term storage, 4°C is suitable. For long-term storage, it is recommended to store the purified protein at -20°C or -80°C.[1][3] It is generally best to use the DBCO-labeled protein for the subsequent click reaction as soon as possible.[2]
Experimental Protocols
Protocol 1: General DBCO-NHS Ester Labeling of Proteins
This protocol provides a general procedure for labeling a protein with a DBCO-NHS ester.
-
Protein Preparation:
-
DBCO-NHS Ester Preparation:
-
Conjugation Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[3][5] The optimal ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to avoid protein denaturation.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][9]
-
-
Quenching the Reaction:
Protocol 2: Purification of DBCO-Labeled Protein using Size-Exclusion Chromatography (SEC)
This protocol describes the purification of the DBCO-labeled protein to remove unreacted DBCO reagent and quenching buffer components.
-
Column Equilibration:
-
Sample Application:
-
Apply the quenched reaction mixture to the equilibrated SEC column.
-
-
Elution:
-
Fraction Collection and Analysis:
Data Presentation
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5-40 fold | For sensitive proteins, start with a lower molar excess (5-10 fold) to minimize aggregation.[1][2] For robust or low-concentration proteins, a higher excess (20-40 fold) may be necessary.[1] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of aggregation.[1] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.[3][9] |
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[6] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Incubation time can be optimized based on the reactivity of the protein.[3][9] |
| Quenching Agent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS esters.[3][6] |
Visualizations
Caption: Experimental workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting decision tree for low protein recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the impact of buffer pH on reaction rates and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does buffer pH affect the SPAAC reaction rate?
The pH of the reaction buffer can significantly influence the rate of a SPAAC reaction. Generally, higher pH values tend to increase reaction rates.[1][2] This is because changes in pH can alter the charge state of the reactants through protonation or deprotonation, which in turn affects their electronic properties and reactivity.[3][4][5] However, this trend is not universal for all buffer systems; for instance, in HEPES buffer, this direct correlation with higher pH is not always observed.[1][2]
Q2: What is the optimal pH range for a SPAAC reaction?
While the optimal pH can be system-dependent, a neutral to slightly alkaline pH range of 7 to 8.5 is generally recommended for efficient SPAAC conjugations.[6][7] It is crucial to consider the stability of the biomolecules involved, as extreme pH values can lead to their degradation. For reactions involving NHS esters for cyclooctyne (B158145) activation, a pH of 8.0-8.5 is often used to facilitate the reaction.[8]
Q3: My SPAAC reaction is slow or has a low yield. Could the buffer pH be the cause?
Yes, suboptimal buffer conditions, including pH, are a common cause of slow reaction kinetics and low product yield.[6] If your reaction is not proceeding as expected, evaluating and optimizing the buffer and its pH should be a primary troubleshooting step. The choice of buffer itself, not just the pH, can have a dramatic impact. For example, reactions in HEPES buffer have been shown to be significantly faster than in PBS at the same pH.[1][2][6]
Q4: Which buffer system is best for my SPAAC reaction?
The choice of buffer can have a more significant impact than initially anticipated. Studies have shown considerable differences in reaction rates depending on the buffer type.[1]
-
HEPES buffer has been observed to provide some of the highest reaction rates.[1][2]
-
Borate (B1201080) buffer also facilitates fast reactions.[1]
-
Phosphate-buffered saline (PBS) , while widely used, often results in slower kinetics compared to HEPES or borate buffers.[1][2]
-
Cell culture media like DMEM have shown faster reaction rates than RPMI .[1][2]
It is highly advisable to screen several buffer systems to determine the best one for your specific reactants and experimental setup.[6]
Q5: Does the structure of the azide (B81097) or cyclooctyne affect the optimal pH?
Yes, the specific structures of your azide and cyclooctyne reagents matter. The electronic properties of the azide are particularly important; azides with electron-donating groups tend to react faster.[1][2] The charge state of acidic or basic functionalities on either reactant can be influenced by pH, thereby affecting the reaction rate.[3][4][5] Therefore, the optimal pH may vary depending on the pKa of any ionizable groups on your molecules of interest.
Troubleshooting Guide
| Problem | Potential Cause Related to Buffer/pH | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The pH of the buffer may be hindering the reaction kinetics. | Adjust the pH of your reaction to the recommended range of 7.0-8.5. Test a few points within this range. |
| Incompatible Buffer System: The chosen buffer (e.g., PBS) may be slowing down the reaction.[1][2] | Switch to a different buffer system. HEPES has been shown to improve reaction rates for some SPAAC reactions.[8] Consider screening HEPES, borate, and your current buffer. | |
| Slow Reaction Kinetics | Low pH: The reaction may be running at a pH that is too acidic for optimal performance. | Increase the pH of the buffer, ensuring it remains within a range that is compatible with your biomolecules. Higher pH values generally accelerate the reaction.[1][2] |
| Buffer Catalysis Effects: The buffer salts themselves can catalyze degradation or side reactions, although this is less common for SPAAC than other reactions.[1] | If you suspect buffer interference, try performing the reaction in a different buffer system with a similar pKa. | |
| Inconsistent Results | Poor Buffering Capacity: The reaction itself might be causing a shift in the pH if the buffer concentration is too low. | Ensure your buffer concentration is sufficient to maintain a stable pH throughout the reaction (typically 20-100 mM). |
| Incorrect Buffer Preparation: Errors in preparing the buffer can lead to an incorrect pH. | Always verify the pH of your buffer with a calibrated pH meter before use. |
Quantitative Data: Impact of Buffer and pH on SPAAC Reaction Rates
The following table summarizes second-order rate constants for the reaction between sulfo-DBCO-amine and two different azides in various buffers at 37°C. This data illustrates the significant impact of both buffer type and pH on the reaction kinetics.
| Buffer | pH | Azide Reactant | Second-Order Rate Constant (k) M⁻¹s⁻¹ |
| PBS | 7.0 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.85 ± 0.03 |
| 7.0 | 3-azido-L-alanine | 0.32 ± 0.01 | |
| HEPES | 7.0 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 ± 0.02 |
| 7.0 | 3-azido-L-alanine | 0.55 ± 0.02 | |
| Borate | 10.0 | 1-azido-1-deoxy-β-D-glucopyranoside | 1.18 ± 0.01 |
| DMEM | 8.0 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.97 ± 0.01 |
| RPMI | 8.0 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.77 ± 0.02 |
| MES | 6.0 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.86 ± 0.02 |
Data synthesized from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.[1]
Experimental Protocols
Protocol: Screening Buffer pH for Optimal SPAAC Reaction Rate via UV-Vis Spectrophotometry
This protocol describes a general method to determine the second-order rate constant of a SPAAC reaction between a cyclooctyne (e.g., DBCO) and an azide under pseudo-first-order conditions. The disappearance of the DBCO chromophore is monitored over time.
Materials:
-
Cyclooctyne-containing molecule (e.g., sulfo-DBCO-amine)
-
Azide-containing molecule
-
A series of buffers at desired pH values (e.g., PBS, HEPES, Borate buffer at pH 6, 7, 8, and 9)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the cyclooctyne reagent in a compatible solvent (e.g., 10 mM in DMSO).
-
Prepare a concentrated stock solution of the azide reagent in the same solvent or reaction buffer (e.g., 100 mM).
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
For each pH condition to be tested, prepare a reaction mixture in a cuvette.
-
Add the desired buffer to the cuvette.
-
Add the cyclooctyne stock solution to achieve a final concentration where its absorbance is within the linear range of the spectrophotometer (e.g., 50-100 µM). Mix well by pipetting.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate (e.g., to 25°C or 37°C).
-
-
Initiate the Reaction and Data Acquisition:
-
Set the spectrophotometer to measure the absorbance of the cyclooctyne at its λ_max (e.g., ~309 nm for DBCO) at regular time intervals (e.g., every 30-60 seconds).
-
Initiate the reaction by adding a large excess of the azide stock solution to the cuvette (e.g., 10-20 fold excess, final concentration 1-2 mM). Mix quickly but thoroughly.
-
Immediately start recording the absorbance over time until the reaction is complete (i.e., the absorbance stabilizes at a minimum value).
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential decay equation.
-
Alternatively, plot the natural log of the DBCO concentration (ln[DBCO]) versus time. The slope of the resulting linear plot will be -k_obs.[1]
-
The second-order rate constant (k) is calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of the azide: k = k_obs / [Azide] .
-
-
Comparison:
-
Repeat the experiment for each buffer and pH condition.
-
Compare the calculated second-order rate constants (k) to determine the optimal buffer and pH for your specific reaction.
-
Visualizations
Caption: Troubleshooting workflow for slow or low-yield SPAAC reactions.
Caption: Key factors that influence the rate of SPAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrophobicity of DBCO-Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrophobicity of DBCO-labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: Why do my DBCO-labeled antibodies aggregate?
A1: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1][2] When multiple DBCO molecules are conjugated to the surface of an antibody, the overall hydrophobicity of the antibody increases. This can lead to intermolecular hydrophobic interactions, causing the antibodies to aggregate and potentially precipitate out of solution.[2][3] This issue is often more pronounced at higher labeling ratios, also known as the degree of labeling (DOL).[2][4]
Q2: What is the ideal molar excess of DBCO-NHS ester to use for conjugation?
A2: The optimal molar excess of DBCO-NHS ester can vary depending on the specific antibody and desired degree of labeling. However, a general recommendation is to start with a 5 to 10-fold molar excess of DBCO per mole of antibody, as this range often yields a high conjugation efficiency without excessive precipitation.[1][4] For some protocols, a 20 to 30-fold molar excess is suggested, but this may increase the risk of aggregation.[5] It is crucial to optimize this ratio for your specific application.[6]
Q3: How can I reduce the hydrophobicity and aggregation of my DBCO-labeled antibody?
A3: Several strategies can be employed to mitigate hydrophobicity-induced aggregation:
-
Use PEGylated DBCO Reagents: Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) linker between the DBCO moiety and the NHS ester can significantly increase the hydrophilicity of the labeling reagent.[1][7][8] This helps to shield the hydrophobic DBCO core and reduces the propensity for the labeled antibody to aggregate.[8][9]
-
Optimize the Degree of Labeling (DOL): A lower DOL generally results in a more soluble and less aggregation-prone antibody conjugate. You can achieve a lower DOL by reducing the molar excess of the DBCO reagent during the conjugation reaction.[1]
-
Optimize Buffer Conditions: The pH and ionic strength of your buffers can impact antibody stability. It is important to work within the optimal stability range for your specific antibody.[1] Additionally, certain excipients can help to reduce aggregation.[1]
-
Gentle Handling: Avoid vigorous vortexing or mixing of the antibody solution. Minimize freeze-thaw cycles, as these can induce aggregation.[1]
Q4: What are the best purification methods for DBCO-labeled antibodies?
A4: The choice of purification method depends on the scale of your preparation and the specific impurities you need to remove. Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): This is an excellent method for removing both unreacted, small molecule DBCO reagents and larger antibody aggregates.[1][10]
-
Tangential Flow Filtration (TFF): TFF is highly efficient for buffer exchange and removing small molecule impurities, and it is readily scalable for larger production volumes.[1]
-
Dialysis: A simple and effective method for removing small molecules, particularly for smaller-scale preparations.[1]
-
Affinity Chromatography (Protein A or Protein G): This can be used to purify the antibody conjugate from a more complex mixture, though it may not remove aggregates.[1]
Q5: How do I determine the degree of labeling (DOL) of my DBCO-labeled antibody?
A5: The DOL, or the number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at approximately 309 nm (the characteristic absorbance peak for DBCO).[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with DBCO-labeled antibodies.
Problem 1: Low Recovery of Conjugated Antibody After Purification
-
Possible Cause: Aggregation and subsequent loss of the antibody during the purification process.[1] The hydrophobic nature of the DBCO label can cause the antibody to stick to purification columns or membranes.[1]
-
Solution:
-
Optimize Molar Ratio: Use a lower molar excess of the DBCO-NHS ester in the conjugation reaction to reduce the DOL and minimize hydrophobicity-induced aggregation.[1]
-
Use PEGylated DBCO Reagents: The inclusion of a PEG linker increases the hydrophilicity of the reagent and the resulting conjugate, reducing aggregation.[1][7]
-
Screen Purification Media: Test different SEC resins or TFF membranes to find one with minimal non-specific binding of your conjugated antibody.[1]
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of your purification buffers are optimized for the stability of your specific antibody.[1]
-
Problem 2: High Levels of Antibody Aggregation Detected
-
Possible Cause: Excessive hydrophobicity due to a high degree of DBCO labeling.[2] The inherent properties of the antibody itself may also predispose it to aggregation.
-
Solution:
-
Employ Hydrophilic Linkers: Use DBCO reagents that incorporate hydrophilic linkers, such as PEG, to counteract the hydrophobicity of the DBCO group.[7][8]
-
Optimize Formulation: Screen different buffer formulations, including varying pH and the addition of stabilizing excipients, to identify conditions that minimize aggregation.[1]
-
Gentle Handling: Avoid vigorous mixing and minimize freeze-thaw cycles to prevent physical stress on the antibody.[1]
-
Analytical Characterization: Use techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor aggregation levels throughout your process.[2][13]
-
Problem 3: Non-Specific Binding in Immunoassays
-
Possible Cause: The increased hydrophobicity of the DBCO-labeled antibody can lead to non-specific binding to surfaces or other proteins in your assay.[14] This can result in high background signal and false positives.[14]
-
Solution:
-
Blocking Agents: Use appropriate blocking buffers (e.g., BSA, casein) to block non-specific binding sites on your assay surface.
-
Detergents: Include mild non-ionic detergents (e.g., Tween-20, Triton X-100) in your wash buffers to help reduce hydrophobic interactions.
-
PEGylated Reagents: Using a PEGylated DBCO linker can reduce the non-specific binding of the conjugated antibody.[8]
-
Purity of Conjugate: Ensure your DBCO-labeled antibody is highly pure and free of aggregates, as aggregates can contribute to non-specific binding.[15]
-
Data Presentation
Table 1: Recommended Starting Conditions for DBCO-Antibody Conjugation
| Parameter | Recommended Starting Condition | Rationale |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation.[2] |
| DBCO-NHS Ester Molar Excess | 5-10 fold | Balances conjugation efficiency with the risk of hydrophobicity-induced aggregation.[1][4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 | Primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.[6] |
| Co-solvent (for DBCO reagent) | DMSO or DMF | DBCO-NHS esters are often not readily soluble in aqueous buffers.[7] |
| Final Co-solvent Concentration | < 15-20% | High concentrations of organic solvents can denature the antibody.[6][16] |
| Reaction Time | 1-2 hours | Generally sufficient for the NHS ester reaction to proceed to completion.[6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is typically faster, while 4°C may be preferred for sensitive antibodies.[8] |
Table 2: Comparison of Purification Methods for DBCO-Labeled Antibodies
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on size | Excellent for removing both aggregates and unreacted small molecules.[1][10] | Can be time-consuming and may dilute the sample. |
| Tangential Flow Filtration (TFF) | Separation based on size using a semi-permeable membrane | Highly efficient for buffer exchange and removal of small molecules; scalable.[1] | May not be as effective at removing aggregates as SEC. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane | Simple, gentle, and effective for removing small molecules.[1] | Slow and may not be suitable for large volumes. |
| Affinity Chromatography (Protein A/G) | Specific binding of the antibody Fc region to the chromatography resin | High purity of the antibody can be achieved.[1] | Does not remove antibody aggregates. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with DBCO-NHS Ester
-
Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, exchange it into an amine-free and azide-free buffer such as PBS, pH 7.2-8.0.[6][16] This can be done using dialysis, desalting columns, or TFF.[1]
-
Antibody Concentration: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[2]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[16]
-
Conjugation Reaction: Add the calculated amount of the DBCO-NHS ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold).[1][4] Ensure the final concentration of the organic solvent is below 20%.[16]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][8]
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, you can add a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5][6]
-
Purification: Purify the DBCO-labeled antibody from the unreacted DBCO reagent and any quenching agent using an appropriate method such as SEC, TFF, or dialysis.[1]
Protocol 2: Assessment of Antibody Aggregation using Size-Exclusion Chromatography (SEC)
-
System Setup: Equilibrate an SEC column suitable for antibody separation (e.g., TSKgel SuperSW mAb HTP) with a compatible mobile phase (e.g., PBS, pH 7.4) at a defined flow rate.[10][17]
-
Sample Preparation: Prepare your DBCO-labeled antibody sample at a known concentration. It is also recommended to run an unstressed, unlabeled antibody control.
-
Injection: Inject a defined volume of your antibody sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Analyze the resulting chromatogram. Aggregates will elute earlier than the monomeric antibody, while fragments will elute later.[15] The percentage of aggregates can be calculated by integrating the peak areas.
Mandatory Visualization
Caption: Experimental workflow for DBCO-labeling of antibodies.
Caption: Troubleshooting decision tree for hydrophobic DBCO-labeled antibodies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 12. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 14. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 15. Antibody Aggregates & Fragments Analysis Workflow [sigmaaldrich.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Cy5 and Other Far-Red Fluorescent Dyes
In the landscape of biological imaging and quantitative assays, the selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data. For researchers, scientists, and drug development professionals working in areas requiring detection in the far-red spectrum, Cyanine5 (Cy5) has traditionally been a popular choice. This guide provides an objective comparison of Cy5 with its main competitors, including Alexa Fluor 647, DyLight 650, and others, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your specific application. The use of far-red dyes is advantageous due to lower autofluorescence from biological specimens in this region of the spectrum.[1][2][3]
Key Performance Characteristics: A Quantitative Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties, which include the molar extinction coefficient (ε), quantum yield (Φ), brightness, and photostability. The molar extinction coefficient reflects the efficiency of light absorption at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.[4][5] Brighter dyes, resulting from high extinction coefficients and quantum yields, and greater photostability are crucial for demanding applications such as confocal microscopy and single-molecule detection.[6][7]
Here, we present a summary of the key photophysical properties of Cy5 and several common far-red alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
| Cy5 | ~649[5] | ~666[5] | ~250,000[5] | ~0.2[5] | 1.00 |
| Alexa Fluor 647 | 650[5] | 665[5] | 239,000[5] | 0.33[5] | 1.58 |
| DyLight 650 | 652[8][9] | 672[8][9] | 250,000[8] | Not readily available | - |
| Atto 647N | 644[5] | 669[5] | 150,000[5] | 0.65[5] | 1.95 |
| iFluor 647 | ~650 | ~670 | Not readily available | Not readily available | Reported to be brighter and more photostable than Cy5[10] |
| IRDye 800CW | ~774-783[11] | ~792-802[11] | ~240,000[11] | ~0.08-0.12[11] | - |
*Relative Brightness is calculated as (ε × Φ) / (ε_Cy5 × Φ_Cy5). Data for DyLight 650, iFluor 647, and IRDye 800CW are not directly comparable in this table due to missing quantum yield values or different spectral properties. IRDye 800CW is a near-infrared dye and is included for comparison in relevant applications.
In-depth Dye Comparison
Cy5 vs. Alexa Fluor 647: Alexa Fluor 647 is a widely recognized alternative to Cy5, consistently demonstrating superior brightness and photostability in numerous studies.[6][7] While spectrally similar to Cy5, Alexa Fluor 647's higher quantum yield contributes to its enhanced fluorescence output.[1][5] Furthermore, Alexa Fluor 647 conjugates are less prone to the self-quenching that can be observed with Cy5 at high degrees of labeling, resulting in brighter and more reliable bioconjugates.[7] For most protein labeling and immunofluorescence applications, Alexa Fluor 647 is often considered the superior choice, particularly for quantitative and demanding imaging experiments.[6][7]
Cy5 vs. DyLight 650: DyLight 650 is another spectrally similar alternative to Cy5.[4][8][9] It shares an identical molar extinction coefficient with Cy5, and while its quantum yield is not always readily published, the DyLight series is generally marketed as having improved photostability and brightness over traditional cyanine (B1664457) dyes.[4] For applications requiring extended exposure times or high-intensity illumination, the enhanced photostability of DyLight 650 can be a significant advantage.[4]
Other Far-Red Alternatives: The field of fluorescent dyes is continually evolving, with newer dyes offering further improvements. Atto 647N, for instance, boasts a very high quantum yield, leading to exceptional brightness.[5] The iFluor 647 family of dyes is also marketed as having stronger fluorescence and higher photostability compared to Cy5.[10] For applications extending into the near-infrared (NIR) spectrum, dyes like IRDye 800CW offer the benefit of even lower tissue autofluorescence, making them ideal for in vivo imaging.[12][13]
Experimental Protocols
To aid researchers in their own comparative studies, we provide detailed methodologies for key experiments.
Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for conjugating amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester dyes to proteins, such as antibodies.
Caption: General workflow for protein labeling with amine-reactive fluorescent dyes.
Methodology:
-
Dye Preparation: Dissolve the amine-reactive dye (e.g., Cy5 NHS ester, Alexa Fluor 647 NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Protein Preparation: Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0.
-
Conjugation: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically for each specific protein but a starting point of 10:1 is common.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring.[6]
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[4][6]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5 and Alexa Fluor 647).
Immunofluorescence Staining
This protocol outlines a typical indirect immunofluorescence staining procedure for cultured cells.
Caption: A typical indirect immunofluorescence staining protocol workflow.
Methodology:
-
Cell Culture and Fixation: Culture cells on coverslips and fix with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilization and Blocking: If targeting an intracellular protein, permeabilize the cells with a detergent such as 0.1% Triton X-100. Block non-specific antibody binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).[14]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target antigen.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a secondary antibody conjugated to the far-red fluorescent dye of choice (e.g., goat anti-mouse IgG-Cy5).[14]
-
Mounting and Imaging: Following a final wash, mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with the appropriate laser lines and emission filters.
Measurement of Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the dye being tested. For far-red dyes like Cy5, Cresyl Violet is a common standard.[5]
-
Prepare Solutions: Prepare a series of dilutions for both the sample dye and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.[5]
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.[5]
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) Where:
-
Φ_std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Conclusion
While Cy5 remains a viable and cost-effective option for many standard applications, for experiments demanding high sensitivity, quantitative accuracy, and photostability, alternatives such as Alexa Fluor 647, DyLight 650, and other newer generation dyes often provide superior performance.[6][7] The choice of the optimal far-red fluorescent dye will ultimately depend on the specific requirements of the experiment, including the imaging modality, the need for photostability, and the desired level of brightness. By understanding the key performance characteristics and employing standardized experimental protocols, researchers can make informed decisions to ensure the success and reproducibility of their fluorescence-based assays.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Conjugation Services/DyLight 650 FluoroFinder [app.fluorofinder.com]
- 10. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. international-pharma.com [international-pharma.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Validating DBCO-Cy5 Labeling by Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, the successful conjugation of a dibenzocyclooctyne (DBCO) moiety to a fluorescent dye like Cyanine5 (Cy5) is a critical first step. However, robust validation of this labeling is paramount to ensure the accuracy and reproducibility of downstream applications, from cellular imaging to in vivo tracking. While mass spectrometry stands as a powerful tool for detailed characterization, a suite of alternative techniques offers complementary and often more accessible validation strategies.
This guide provides an objective comparison of mass spectrometry with UV-Vis spectrophotometry and SDS-PAGE for the validation of DBCO-Cy5 labeling. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate validation strategy for your research needs.
Data Presentation: A Comparative Analysis of Validation Techniques
The choice of validation technique for DBCO-Cy5 labeling hinges on the specific information required, the available instrumentation, and the desired throughput. The following table summarizes the key performance metrics of mass spectrometry, UV-Vis spectrophotometry, and SDS-PAGE.
| Feature | Mass Spectrometry (MALDI-TOF & LC-MS) | UV-Vis Spectrophotometry | SDS-PAGE |
| Primary Information | Precise mass of the conjugate, confirmation of covalent modification, identification of labeling sites (LC-MS/MS), assessment of labeling heterogeneity. | Degree of Labeling (DOL) calculation, concentration of protein and dye. | Estimation of molecular weight shift, assessment of labeling efficiency and purity. |
| Quantitative Capability | Semi-quantitative (MALDI-TOF relative peak intensities) to highly quantitative (LC-MS). | Highly quantitative for DOL and concentration. | Semi-quantitative (band intensity). |
| Throughput | Low to moderate. | High. | High. |
| Key Advantages | Provides direct and unambiguous confirmation of conjugation and precise molecular weight. Can identify specific sites of labeling. | Rapid, simple, and requires readily available equipment. Provides an average measure of labeling efficiency across the protein population. | Visually intuitive, widely accessible, and effective for assessing purity and significant mass changes. |
| Limitations | Higher cost, more complex instrumentation and data analysis. May require sample cleanup to remove interfering substances. | Indirectly confirms conjugation. Assumes consistent extinction coefficients and is an average measurement. Does not provide information on labeling site or heterogeneity. | Low resolution for small mass changes, denaturing conditions may not be suitable for all applications. Provides an estimation of molecular weight, not an exact mass. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes for validating DBCO-Cy5 labeling, the following diagrams illustrate the workflows for mass spectrometry, UV-Vis spectrophotometry, and SDS-PAGE.
Caption: Mass Spectrometry Workflow for DBCO-Cy5 Labeling Validation.
Caption: UV-Vis Spectrophotometry Workflow for DOL Calculation.
Caption: SDS-PAGE Workflow for Conjugation Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Mass Spectrometry Protocol (MALDI-TOF)
-
Sample Preparation:
-
Purify the DBCO-Cy5 labeled protein from unreacted dye using a desalting column or dialysis.
-
Dilute the purified conjugate in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of approximately 1 pmol/µL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the protein sample on top of the dried matrix spot.
-
Alternatively, use the dried-droplet method by mixing the sample and matrix solutions (1:1 v/v) before spotting 1 µL onto the target plate and allowing it to crystallize.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the mass range and required resolution.
-
Acquire spectra in the positive ion mode over a mass-to-charge (m/z) ratio appropriate for the expected molecular weight of the labeled and unlabeled protein.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peaks corresponding to the unlabeled protein and the DBCO-Cy5 labeled protein. The mass difference should correspond to the mass of the DBCO-Cy5 moiety.
-
The presence of multiple peaks with incremental mass additions can indicate the degree of labeling heterogeneity.
-
UV-Vis Spectrophotometry Protocol for Degree of Labeling (DOL)
-
Sample Preparation:
-
Ensure the DBCO-Cy5 labeled protein is thoroughly purified from any free dye.
-
-
Spectrophotometer Setup:
-
Use a spectrophotometer capable of measuring absorbance in the UV and visible range.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.
-
-
Absorbance Measurements:
-
Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength of Cy5, which is approximately 650 nm (A650).
-
-
Degree of Labeling (DOL) Calculation:
-
Calculate the concentration of the protein using the Beer-Lambert law:
-
Protein Concentration (M) = (A280 - (A650 × CF)) / ε_protein
-
Where CF is the correction factor for the absorbance of Cy5 at 280 nm (typically around 0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the Cy5 dye:
-
Dye Concentration (M) = A650 / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its maximum absorbance (approximately 250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
SDS-PAGE Protocol
-
Sample Preparation:
-
Prepare samples of the unlabeled protein and the DBCO-Cy5 labeled protein.
-
Mix the protein samples with an appropriate volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which should be chosen based on the molecular weight of the protein).
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive fluorescent stain.
-
Destain the gel to reduce background staining.
-
Visualize the protein bands using a gel imaging system.
-
-
Analysis:
-
Compare the migration of the DBCO-Cy5 labeled protein to the unlabeled protein. A successful conjugation will result in a band shift to a higher apparent molecular weight for the labeled protein.
-
The intensity of the shifted band relative to any remaining unlabeled protein band can provide a semi-quantitative estimate of the labeling efficiency. The presence of a single, sharp band for the labeled protein indicates a high degree of purity.
-
Navigating the Spacers: A Comparative Guide to PEG Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical components of these complex molecules, the linker—specifically the polyethylene (B3416737) glycol (PEG) linker—plays a pivotal role in modulating their physicochemical and pharmacological properties. The length of this linker is not a trivial consideration; it is a key determinant of a bioconjugate's stability, in vivo behavior, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for various bioconjugation applications.
The inclusion of PEG linkers in bioconjugates, such as antibody-drug conjugates (ADCs), is a widely adopted strategy to enhance hydrophilicity, improve pharmacokinetic profiles, and reduce immunogenicity.[1][2][3] Hydrophobic drug payloads can often lead to aggregation and rapid clearance of ADCs from circulation; the incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1][2] However, the choice of PEG linker length involves a delicate balance between enhancing pharmacokinetics and maintaining potent biological activity.[1]
Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview
The selection of an appropriate PEG linker length is highly dependent on the specific characteristics of the antibody, the payload, and the therapeutic target.[4] The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of bioconjugates.
| Table 1: Influence of PEG Linker Length on Pharmacokinetics | |||
| Bioconjugate Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [4][5] |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG | [4][5] | |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG | [4][5] | |
| Antibody-Drug Conjugate | Non-PEGylated | - | [6] |
| PEG2, PEG4 | Increased plasma and tumor exposures compared to non-PEGylated control. | [6] | |
| PEG8, PEG12, PEG24 | Significantly higher plasma and tumor exposures than shorter PEG chains. Slower clearance rates. | [6][7] | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [5][8] |
| Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity | |||
| Bioconjugate | PEG Linker Length | IC50 Value | Fold Change in Cytotoxicity vs. No PEG |
| Affibody-MMAE Conjugate | No PEG (HM) | - | 1 |
| 4 kDa (HP4KM) | - | 4.5-fold reduction | |
| 10 kDa (HP10KM) | - | 22-fold reduction |
| Table 3: Impact of PEG Linker Length on In Vivo Efficacy | |||
| Bioconjugate Type | PEG Linker Length | Tumor Growth Inhibition | Reference |
| Antibody-Drug Conjugate | Non-PEGylated | 11% reduction in tumor weight | [6] |
| PEG2, PEG4 | 35-45% reduction in tumor weight | [6] | |
| PEG8, PEG12, PEG24 | 75-85% reduction in tumor weight | [6] |
The Underlying Science: Steric Hindrance and Bioactivity
The length of a PEG linker directly influences the degree of steric hindrance, which can have a dual effect. On one hand, longer PEG chains can effectively shield the bioconjugate from proteolytic enzymes and the immune system, thereby prolonging its circulation half-life.[3][9] On the other hand, an excessively long PEG linker can create a "cloud" around the bioconjugate, potentially impeding its interaction with the target receptor or antigen, which can lead to a decrease in in vitro potency.[10][11] The optimal linker length, therefore, provides sufficient spacing to avoid steric clash between the conjugated molecules while ensuring that the biological activity of the targeting moiety is not compromised.[10][12]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams, created using the DOT language, depict key aspects of bioconjugation with PEG linkers.
Caption: General structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.
Caption: Experimental workflow for comparing different PEG linker lengths in ADC development.
Caption: Influence of PEG linker length on bioconjugate properties.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are outlined below.
Protocol 1: ADC Synthesis and Characterization
This protocol describes the conjugation of a drug-linker to an antibody via maleimide (B117702) chemistry.
Materials:
-
Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized PEG-drug linker
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Add a molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds. Incubate at 37°C for 1-2 hours.[13]
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to facilitate covalent bond formation.[1]
-
Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linkers and aggregated species.[1]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the percentage of aggregation by SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the target cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs.
-
Incubate for a period that allows for drug-induced cell death (e.g., 72-120 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the resulting dose-response curve.[14]
Protocol 3: In Vivo Pharmacokinetic Study
This study evaluates the circulation half-life and clearance of the ADCs in an animal model.
Materials:
-
ADCs with different PEG linker lengths
-
Animal model (e.g., mice or rats)
-
Method to quantify the ADC in plasma (e.g., ELISA)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.[13]
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[13]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the ADC in the plasma samples using a validated analytical method.[13]
-
Plot the plasma concentration of the ADC versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½) and clearance rate.[13]
Protocol 4: In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADCs in a tumor-bearing animal model.
Materials:
-
Tumor-xenograft model (e.g., mice bearing subcutaneous tumors)
-
ADCs with different PEG linker lengths
-
Vehicle control (e.g., saline)
Procedure:
-
Inoculate mice with tumor cells. Once tumors reach a palpable size, randomize the animals into treatment and control groups.[5]
-
Administer the ADCs and control formulations according to a predetermined dosing schedule.[5]
-
Measure tumor volume and body weight regularly.[5]
-
Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]
Conclusion: A Strategic Choice for Optimal Performance
The length of the PEG linker is a critical design parameter in bioconjugation, with a profound impact on the therapeutic index of the resulting molecule.[1] While shorter PEG linkers may be advantageous in scenarios where high in vitro potency is the primary objective, longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for bioconjugates with hydrophobic payloads.[1][8] The data strongly suggests that there is no one-size-fits-all solution; the optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody-payload combination.[2] By systematically evaluating the trade-offs between stability, pharmacokinetics, and biological activity, researchers can rationally design and select the most appropriate PEG linker to develop safer and more effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Cyclooctyne Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and the construction of complex biomolecular architectures, the choice of reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is of paramount importance. This copper-free click chemistry reaction has revolutionized the field by enabling the covalent ligation of molecules within complex biological systems. At the heart of this reaction is the cyclooctyne (B158145), a strained alkyne whose reactivity dictates the efficiency and success of the conjugation.
This guide provides an objective comparison of the performance of Dibenzocyclooctyne (DBCO), a widely used cyclooctyne, against other notable alternatives. The comparison is supported by experimental data focusing on reaction kinetics, stability, and biocompatibility, offering a comprehensive resource for selecting the optimal cyclooctyne for your specific research needs.
Quantitative Comparison of Cyclooctyne Reaction Kinetics
The efficacy of a cyclooctyne in SPAAC is primarily determined by its second-order rate constant (k), which quantifies the speed of the reaction with an azide (B81097). A higher rate constant is generally desirable, as it allows for the use of lower concentrations of labeling reagents and reduces incubation times, which is particularly crucial for in vivo applications. The reactivity of cyclooctynes is largely governed by the degree of ring strain and electronic factors.[1]
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | High reactivity, commercially available in various derivatives.[1] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, more hydrophilic than DBCO, but slower reaction rate.[1][2] |
| Dibenzocyclooctynol | DIBO | ~0.3 - 0.7 | Good reactivity and stability.[1] |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms.[3] |
| Monofluorinated Cyclooctyne | MOFO | ~0.0043 | More reactive than the parent cyclooctyne (OCT).[3] |
| Biarylazacyclooctynone | BARAC | > DBCO | Among the most reactive cyclooctynes, but synthesis can be complex.[4][5] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.
From the data, it is evident that DBCO and its derivatives, along with BARAC, exhibit the highest reaction rates, making them the preferred choice for applications where rapid kinetics are critical.[1][4] While BCN is slower, its smaller size and increased hydrophilicity can be advantageous in certain biological contexts where steric hindrance or solubility are concerns.[2] DIFO and MOFO offer intermediate reactivity, with their fluorine substituents enhancing the reaction rate compared to simple cyclooctynes.[3]
Stability and Biocompatibility: A Critical Consideration
Beyond reaction kinetics, the stability of the cyclooctyne under physiological conditions is a crucial factor for successful bioconjugation. Instability can lead to off-target reactions and a reduction in the effective concentration of the labeling reagent.
DBCO is generally considered to have good stability in aqueous buffers and is widely used in live-cell imaging and in vivo studies.[6] However, some studies have shown that DBCO can exhibit moderate degradation in cellular environments over extended periods. For instance, one study observed approximately 36% degradation of DBCO groups after 24 hours in RAW264.7 cells.[3]
BCN , while offering advantages in terms of size and hydrophilicity, has been reported to exhibit non-negligible cross-reactivity with thiols, such as those found in cysteine residues of proteins.[7] This side reaction can lead to non-specific labeling and reduce the bioorthogonality of the reaction. The addition of a low concentration of a reducing agent like β-mercaptoethanol has been shown to mitigate this side reaction without significantly compromising the SPAAC kinetics.[7] In terms of stability within cells, BCN has shown lower stability compared to DBCO in some studies, with one report indicating up to 79% degradation in RAW264.7 cells after 24 hours.[3]
The biocompatibility of cyclooctynes is a key advantage of SPAAC, as it obviates the need for a cytotoxic copper catalyst.[6] DBCO and other commonly used cyclooctynes are generally well-tolerated in living systems, enabling a wide range of in vivo applications.[6][8]
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are methodologies for determining SPAAC reaction kinetics and a general protocol for antibody labeling using DBCO.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of reactants over time.
Materials:
-
Cyclooctyne of interest (e.g., DBCO)
-
Benzyl azide
-
Internal standard (e.g., dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, benzyl azide, and the internal standard in the deuterated solvent.
-
In an NMR tube, mix the cyclooctyne solution and the internal standard.
-
Acquire a spectrum at t=0.
-
Add 2-12 equivalents of the benzyl azide solution to the NMR tube to initiate the reaction.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Determine the concentration of the cyclooctyne at each time point by integrating its characteristic signal relative to the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the line represents the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess.[1]
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody for subsequent SPAAC reaction.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester dissolved in DMSO
-
Quenching solution (e.g., Tris or glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted DBCO reagent using a desalting column or dialysis.
-
The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Relationship between cyclooctyne structure and SPAAC performance.
Caption: A general experimental workflow for a SPAAC bioconjugation reaction.
Conclusion
The selection of a cyclooctyne for SPAAC is a critical decision that significantly impacts the outcome of bioconjugation experiments. DBCO stands out as a high-performance cyclooctyne with excellent reaction kinetics, making it a versatile and reliable choice for a broad range of applications. However, for specific experimental needs, other cyclooctynes such as BCN, with its smaller size and higher hydrophilicity, or the highly reactive BARAC, may offer distinct advantages. By carefully considering the quantitative data on reaction rates, stability, and biocompatibility presented in this guide, researchers can make an informed decision to select the most appropriate cyclooctyne to advance their scientific endeavors.
References
- 1. Kinetics of the anaerobic reaction of nitric oxide with cysteine, glutathione and cysteine-containing proteins: implications for in vivo S-nitrosation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. In Vivo Comparative Evaluation of Biocompatibility and Biodegradation of Bovine and Porcine Collagen Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Evaluation of the Biocompatibility of Biomaterial Device - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Far-Red Fluorophore Photostability: Cy5 vs. The Alternatives
In the realm of fluorescence imaging, the selection of a robust and reliable fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the far-red spectrum, Cy5 has long been a staple. However, with the advent of newer dyes, a critical evaluation of their performance characteristics, particularly photostability, is essential for optimizing experimental outcomes. This guide provides an objective, data-driven comparison of Cy5's photostability against three popular alternatives: Alexa Fluor 647, ATTO 647N, and DyLight 650. The information presented is tailored for researchers, scientists, and drug development professionals who rely on fluorescence-based techniques.
Quantitative Performance Metrics: A Comparative Overview
The overall performance of a fluorophore is determined by several key photophysical parameters. While spectral properties are crucial for instrument compatibility, the brightness and photostability of a dye directly impact the quality and duration of imaging experiments. Brightness is a function of the molar extinction coefficient (how strongly the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability refers to the fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.
The following table summarizes the available quantitative data for Cy5 and its alternatives. It is important to note that direct head-to-head comparisons of photobleaching quantum yields and fluorescence half-lives under identical conditions are not always available in the published literature. The presented data is compiled from various sources and should be considered as a comparative reference.
| Property | Cy5 | Alexa Fluor 647 | ATTO 647N | DyLight 650 |
| Excitation Maximum (nm) | ~649 | ~650 | ~646 | ~652 |
| Emission Maximum (nm) | ~666 | ~668 | ~664 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~150,000 | ~250,000 |
| Fluorescence Quantum Yield (Φf) | ~0.20[1] | 0.33 | 0.65[2][3] | High (specific value not readily available) |
| Fluorescence Lifetime (τ) (ns) | 1.0 | 1.0 | 3.5[2] | Not readily available |
| Relative Photostability | Less photostable | More photostable[2][4][5][6] | High photostability[2][5] | High photostability[4][6] |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including the solvent, pH, and the biomolecule to which they are conjugated.
Qualitative assessments consistently indicate that Alexa Fluor 647 is significantly more photostable than Cy5.[2][4][5][6] One study demonstrated that after prolonged exposure to excitation light, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55% under the same conditions.[2] ATTO 647N is also reported to have high photostability, making it suitable for demanding applications like single-molecule detection.[2][5] DyLight 650 is marketed as having superior photostability compared to traditional cyanine (B1664457) dyes, which is a significant advantage for experiments requiring long exposure times.[4]
Experimental Protocols for Assessing Photostability
To empirically evaluate and compare the photostability of different fluorophores in a laboratory setting, a standardized experimental protocol is crucial. The following methodologies outline common approaches for measuring photobleaching rates.
Bulk Solution Photobleaching Assay
This method assesses the photostability of fluorophores in a solution format.
-
Sample Preparation: Prepare solutions of the fluorophores to be compared (e.g., Cy5, Alexa Fluor 647, ATTO 647N, and DyLight 650) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Instrumentation: Use a spectrofluorometer or a fluorescence microplate reader.
-
Data Acquisition:
-
Measure the initial fluorescence intensity of each sample before continuous illumination.
-
Continuously expose the samples to the excitation light source at a fixed wavelength and intensity.
-
Record the fluorescence intensity at regular time intervals over a defined period.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity as a function of time to generate photobleaching curves.
-
Calculate the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Microscopy-Based Photobleaching Assay
This method evaluates photostability in the context of a typical imaging experiment.
-
Sample Preparation: Prepare microscope slides with the fluorophores of interest. This can be done by immobilizing fluorescently labeled antibodies or other biomolecules on the slide surface or by imaging cells stained with the respective fluorophores.
-
Microscope Setup:
-
Use a fluorescence microscope (e.g., widefield, confocal, or TIRF) equipped with the appropriate laser lines and emission filters for each fluorophore.
-
Set the illumination power to a constant and defined level for all experiments.
-
Use a high numerical aperture objective to ensure efficient light collection.
-
-
Image Acquisition:
-
Select a field of view and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the images.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Correct for any background fluorescence.
-
Normalize the background-corrected intensity to the initial intensity and plot the decay curves to determine the photobleaching half-life.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the photostability of different fluorophores.
Caption: A general workflow for the comparative assessment of fluorophore photostability.
Conclusion
The choice of a far-red fluorophore has a significant impact on the quality and reliability of fluorescence-based experimental data. While Cy5 has been a widely used dye, evidence strongly suggests that newer alternatives, such as Alexa Fluor 647, ATTO 647N, and DyLight 650, offer superior photostability. For demanding applications that require prolonged imaging, high-intensity illumination, or quantitative analysis, the enhanced photostability of these newer dyes can be a critical advantage. Researchers are encouraged to consider the specific requirements of their experiments and, when possible, perform their own in-house evaluations to determine the optimal fluorophore for their needs.
References
A Comparative Guide to the Labeling Efficiency of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the labeling efficiency of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 with a high-performance alternative, Alexa Fluor 647 DBCO. The choice of a fluorescent label is critical for the sensitivity, specificity, and reproducibility of immunoassays, cellular imaging, and in vivo studies. This document outlines the key performance indicators of these two dyes, provides detailed experimental protocols for a comparative analysis, and presents expected outcomes based on available data.
Introduction to Copper-Free Click Chemistry Labeling
This compound is a fluorescent probe designed for bioorthogonal labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems. The polyethylene (B3416737) glycol (PEG) linkers in its structure enhance water solubility and reduce non-specific binding.
Alexa Fluor 647 is a well-established fluorophore known for its exceptional brightness and photostability. When functionalized with a DBCO group, it becomes a direct competitor to DBCO-Cy5 derivatives for copper-free labeling applications.
Quantitative Performance Comparison
| Property | This compound (Expected) | Alexa Fluor 647 DBCO | Reference |
| Excitation Maximum (λex) | ~649 nm | ~650 nm | [1][2] |
| Emission Maximum (λem) | ~667 nm | ~668 nm | [1][2] |
| Molar Extinction Coeff. (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | ~270,000 cm⁻¹M⁻¹ | [3][4] |
| Quantum Yield (Φ) | ~0.2 (for Cy5) | ~0.33 | [2][5] |
| Photostability | Moderate; prone to photobleaching under intense illumination | High; significantly more photostable than Cy5 | [6] |
| Labeling Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Reaction Speed | Fast, typically complete within 1-4 hours at room temperature | Fast, with similar reaction kinetics to other DBCO derivatives | |
| Water Solubility | High, enhanced by PEG linkers | High, water-soluble | [7] |
Experimental Protocols
To facilitate a direct and objective comparison of labeling efficiency, we provide a detailed protocol for labeling an azide-modified antibody with both this compound and Alexa Fluor 647 DBCO, followed by the determination of the Degree of Labeling (DOL).
Experimental Workflow: Antibody Labeling and DOL Calculation
Caption: Workflow for comparative antibody labeling and DOL calculation.
Protocol 1: Antibody Labeling with DBCO-Functionalized Dyes
This protocol is designed for labeling 100 µg of an azide-modified antibody.
Materials:
-
Azide-modified antibody (in PBS or other amine-free buffer, pH 7.4)
-
This compound
-
Alexa Fluor 647 DBCO
-
Anhydrous DMSO
-
Reaction tubes
-
Size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Dye Stock Solutions: Immediately before use, dissolve each DBCO-dye in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Antibody Solution: Prepare a solution of the azide-modified antibody at a concentration of 1 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Labeling Reaction:
-
To 100 µL of the antibody solution, add a 10-fold molar excess of the DBCO-dye stock solution.
-
Mix gently by pipetting.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.
-
Collect the purified, labeled antibody.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. It is determined spectrophotometrically.[8]
Materials:
-
Purified, labeled antibody solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~650 nm for Cy5 and Alexa Fluor 647; A_max).
-
Use the purification buffer as a blank.
-
-
Calculate Dye Concentration:
-
[Dye] (M) = A_max / (ε_dye * path length)
-
Where ε_dye is the molar extinction coefficient of the dye at its λ_max (see table above) and the path length is typically 1 cm.
-
-
Calculate Antibody Concentration:
-
[Antibody] (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG) and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
-
Calculate DOL:
-
DOL = [Dye] / [Antibody]
-
Signaling Pathways and Logical Relationships
The underlying principle of this labeling strategy is the bioorthogonal reaction between the DBCO group on the dye and the azide group on the biomolecule.
Caption: The SPAAC reaction for fluorescent labeling.
Expected Outcomes and Recommendations
Based on the available data, Alexa Fluor 647 DBCO is expected to offer superior performance in terms of brightness and photostability compared to this compound.[6] This can be particularly advantageous in applications requiring high sensitivity and long-term imaging.
The labeling efficiency, as determined by the DOL, is expected to be high for both dyes under optimized conditions, given the high reactivity of the DBCO-azide ligation.[9] However, it is crucial to empirically determine the optimal dye-to-protein ratio to achieve the desired DOL without compromising the biological activity of the labeled molecule. Over-labeling can lead to fluorescence quenching and potential loss of antibody function.
For critical applications, it is recommended to perform a side-by-side comparison of both dyes using the protocols outlined in this guide. This will provide a definitive assessment of their labeling efficiency and performance in your specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
The Crucial Role of the Linker in PROTAC Function
A Comparative Guide to PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] While the ligands ensure target engagement, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5][6] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. The length, composition, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
Comparative Analysis of Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and "smart" or functional linkers.[3][5] Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[5][7]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[5] While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[5]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility of the PROTAC molecule.[5] Approximately 54% of reported PROTACs utilize PEG linkers.[5]
Advantages of Flexible Linkers:
-
Synthetically accessible and easy to modify.[3]
-
The conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[3]
Disadvantages of Flexible Linkers:
-
High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
-
They can contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains) or a high number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[3]
-
They can be more susceptible to metabolism.[3]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[5] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5]
Advantages of Rigid Linkers:
-
They can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[3]
-
They can improve selectivity by disfavoring the formation of off-target ternary complexes.[3]
-
They can lead to improved physicochemical and pharmacokinetic properties.[3]
Disadvantages of Rigid Linkers:
-
They are often more synthetically challenging to prepare.[3]
-
The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[3]
"Smart" and Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for spatiotemporal control over PROTAC activity.[3]
-
Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can switch between cis and trans isomers upon exposure to light of a specific wavelength.[3]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[3]
-
Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [5]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5][8]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [5]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |
Table 4: Impact of Linker Composition on CRBN Degradation [5]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[9]
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel for separation.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[9]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.[7]
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the ternary complex.[6][11]
Protocol Outline:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.[11]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to determine the binary binding kinetics.[11]
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase to measure the kinetics of ternary complex formation.[11]
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12]
Protocol Outline:
-
Binary Titration: Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine the binary binding thermodynamics.[2]
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase to measure the thermodynamics of ternary complex formation.[2]
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and functional linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, a fluorescent dye and linker molecule commonly used in bioconjugation and related applications. Adherence to these procedures is essential for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to prevent exposure. Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles
-
Lab Coat
-
Chemical-Resistant Gloves (e.g., nitrile)
Quantitative Data Summary
The following table summarizes key information for this compound and its components to inform safe handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | This compound | MedChemExpress[2] |
| CAS Number | 2107273-76-5 | N/A |
| Molecular Formula | C63H79ClN4O10 | N/A |
| Molecular Weight | 1087.78 g/mol | N/A |
| Hazard Statements (Related Compounds) | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Precautionary Statements (Related Compounds) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. | DC Chemicals[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) office.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed chemical-resistant container.[1][3]
-
Contaminated materials such as pipette tips, weighing paper, and gloves should also be placed in this container.[3]
-
The container must be clearly marked with the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated, and sealed hazardous waste container.[1]
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office.[1][3]
-
The container should be clearly labeled with the chemical name and approximate concentration.
-
2. Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with the compound should be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove residual fluorescent dye.[1]
-
Crucially, collect this rinse solvent as hazardous liquid waste. [1]
-
Following the solvent rinse, wash the labware with soap and water.
3. Storage Pending Disposal:
-
Store the sealed and labeled solid and liquid waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.[4]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide them with the full chemical name and any available safety information.
Under no circumstances should this chemical or its waste be discharged into drains or sewers. [1][4][5][6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment should be worn at all times when handling N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5.[2][3][4][5]
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | Protects eyes from splashes and aerosols of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat and closed-toe shoes.[1][5] | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or when working in a poorly ventilated area. | To avoid inhalation of any dust or aerosols.[2] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area.[6]
-
The recommended storage temperature is -20°C.[1]
2. Handling and Preparation:
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]
3. In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][8]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing the compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent like sand or vermiculite.[9]
-
Place the absorbed material into a sealed container for disposal.[9]
-
Clean the spill area thoroughly.[9]
3. Final Disposal:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a certified hazardous waste disposal service.[9]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][9]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nexerasci.com [nexerasci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
